3-rac-Ochratoxin A tert-Butyl Ester
Description
Properties
Molecular Formula |
C₂₄H₂₆ClNO₆ |
|---|---|
Molecular Weight |
459.92 |
Origin of Product |
United States |
Foundational & Exploratory
The Esterification of Ochratoxin A: A Double-Edged Sword in Toxicity and Detoxification
An In-depth Technical Guide on the Structure-Activity Relationship of Ochratoxin A Ester Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Ochratoxin A (OTA), a mycotoxin of significant concern for food safety and public health, exerts its toxicity through a complex interplay of structural features. While the isocoumarin core, the L-phenylalanine moiety, and the C5-chlorine atom have been extensively studied, the free carboxylic acid group on the phenylalanine residue represents a critical site for chemical modification, particularly through esterification. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of Ochratoxin A ester derivatives. We delve into the synthesis of these compounds, their comparative biological activities, and the underlying mechanistic implications for their toxicity. This guide will serve as a critical resource for researchers in toxicology, food science, and drug development, offering insights into the nuanced role of the carboxyl group in OTA's bioactivity and the potential for esterification as both a detoxification strategy and a tool for creating toxicological probes.
Introduction: The Enduring Challenge of Ochratoxin A
Ochratoxin A (OTA) is a secondary metabolite produced by several species of Aspergillus and Penicillium fungi, notorious for contaminating a wide range of food commodities, including cereals, coffee, wine, and dried fruits.[1][2] Its pervasive presence and thermal stability during food processing pose a significant and persistent threat to human and animal health.[3] OTA is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC) and is known to exhibit a spectrum of toxic effects, including nephrotoxicity, hepatotoxicity, immunotoxicity, and neurotoxicity.[2][4][5]
The toxicity of OTA is intrinsically linked to its chemical structure, which consists of a chlorinated dihydroisocoumarin moiety linked via an amide bond to an L-phenylalanine residue.[6] The various functional groups on this molecule contribute to its toxicokinetics and toxicodynamics. A key, and often targeted, functional group is the carboxylic acid of the phenylalanine moiety. Esterification of this group gives rise to Ochratoxin A ester derivatives, with Ochratoxin C (the ethyl ester of OTA) being a naturally occurring example.[7][8] Understanding how this modification impacts the biological activity of the parent toxin is crucial for a complete picture of OTA's toxicology and for the development of effective mitigation strategies.
This guide will explore the synthesis, biological evaluation, and structure-activity relationships of OTA ester derivatives, providing a foundational understanding for researchers in the field.
The Core Structure: Understanding Ochratoxin A's Toxic Arsenal
To appreciate the impact of esterification, it is essential to first understand the key structural features of OTA that contribute to its toxicity.
Caption: Core structural components of Ochratoxin A dictating its biological activity.
The primary determinants of OTA's toxicity are:
-
The Dihydroisocoumarin Moiety: This part of the molecule, particularly the lactone carbonyl group, is associated with the toxin's inherent toxicity.[9]
-
The C5-Chlorine Atom: This halogen is critical for the direct genotoxicity of OTA.[10] Its absence in Ochratoxin B (OTB) leads to a significant reduction in toxicity.[11]
-
The L-Phenylalanine Moiety: This amino acid residue is believed to play a role in the inhibition of protein synthesis by competing with phenylalanine for binding to phenylalanine-tRNA synthetase.[3]
-
The Carboxylic Acid Group: The free carboxyl group of the phenylalanine moiety is crucial for the water solubility and ionization state of OTA at physiological pH, which in turn affects its absorption, distribution, and interaction with biological targets.[4]
Synthesis of Ochratoxin A Ester Derivatives
The synthesis of OTA ester derivatives is primarily achieved through the esterification of the carboxylic acid group of OTA. This can be accomplished through both chemical and enzymatic methods.
Chemical Synthesis
A common approach to synthesizing OTA esters involves the reaction of OTA with the corresponding alcohol in the presence of an acid catalyst.
Experimental Protocol: Synthesis of Ochratoxin C (OTA Ethyl Ester)
-
Dissolution: Dissolve Ochratoxin A in a suitable solvent, such as anhydrous ethanol.
-
Acid Catalyst: Add a catalytic amount of a strong acid, for example, concentrated sulfuric acid or hydrochloric acid.
-
Reflux: Heat the reaction mixture to reflux for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Neutralization and Extraction: After cooling, neutralize the reaction mixture with a weak base, such as a saturated sodium bicarbonate solution. Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
A more general and often higher-yielding method involves the activation of the carboxylic acid followed by reaction with the alcohol. For instance, the synthesis of various OTA derivatives can start from Ochratoxin α (OTα), the isocoumarin core of OTA, which is then coupled with the desired L-phenylalanine ester.[12][13]
Caption: General workflow for the acid-catalyzed esterification of Ochratoxin A.
Enzymatic Synthesis
Enzymatic methods offer a milder and potentially more specific route to OTA esters. Lipases are enzymes that can catalyze the esterification reaction under non-aqueous conditions.
Experimental Protocol: Enzymatic Synthesis of OTA Esters
-
Enzyme Preparation: Immobilize a suitable lipase (e.g., from Candida antarctica) on a solid support.
-
Reaction Mixture: Suspend the immobilized enzyme in an organic solvent (e.g., hexane) containing Ochratoxin A and the desired alcohol in a specific molar ratio.
-
Incubation: Incubate the mixture with shaking at a controlled temperature (e.g., 40-50 °C) for an extended period (e.g., 24-72 hours).
-
Enzyme Removal: Separate the immobilized enzyme by filtration.
-
Product Isolation: Evaporate the solvent and purify the resulting OTA ester by chromatography.
Enzymatic synthesis can be particularly useful for preparing esters of sensitive alcohols or for achieving higher selectivity.
Structure-Activity Relationship (SAR) of OTA Ester Derivatives
The esterification of the carboxylic acid group of OTA has a profound impact on its physicochemical properties and, consequently, its biological activity.
Impact on Physicochemical Properties
-
Lipophilicity: Esterification increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes, potentially leading to increased intracellular concentrations.
-
Ionization: The free carboxylic acid of OTA is partially ionized at physiological pH.[4] Esterification removes this ionizable group, resulting in a neutral molecule. This change can significantly alter its interaction with transporters and binding sites that recognize the anionic form of OTA.
Comparative Cytotoxicity
Studies have shown that the methyl and ethyl esters of Ochratoxin A exhibit a toxicity that is similar to the parent compound, Ochratoxin A.[14] This suggests that the free carboxylic acid group is not an absolute requirement for the cytotoxic effects of OTA.
| Derivative | Chemical Modification | Relative Cytotoxicity | Reference |
| Ochratoxin A (OTA) | Parent Compound | +++ | [15] |
| Ochratoxin C (OTC) | Ethyl Ester | +++ | [11][14] |
| Ochratoxin A Methyl Ester | Methyl Ester | +++ | [14] |
| Ochratoxin α (OTα) | Phenylalanine removed | + | [16] |
| Ochratoxin B (OTB) | Dechlorinated | + | [11] |
Table 1: Comparative Cytotoxicity of Ochratoxin A and its Derivatives. (+++ High, + Low)
The data indicates that while the C5-chlorine and the phenylalanine moiety are critical for high toxicity, the esterification of the carboxyl group does not significantly diminish it, at least for short-chain alkyl esters. This is a crucial finding, as it implies that detoxification strategies targeting only the carboxyl group may not be sufficient to eliminate the hazard.
Mechanistic Insights
The similar toxicity of OTA and its simple esters suggests that the primary mechanisms of action, such as inhibition of protein synthesis and induction of oxidative stress, are likely retained in the ester derivatives. The increased lipophilicity of the esters may even facilitate their entry into cells, compensating for any potential loss of interaction that relies on the anionic carboxylate group.
However, the free carboxyl group is known to be important for the strong binding of OTA to serum albumin.[3] Esterification would disrupt this interaction, potentially leading to a shorter plasma half-life and altered tissue distribution of the toxin. This could have complex consequences, as a lower affinity for albumin might decrease the overall systemic exposure but could also lead to a higher unbound fraction of the toxin available to enter target cells.
Caption: Logical flow of the structure-activity relationship of OTA esterification.
Experimental Protocols for Evaluating the Biological Activity of OTA Ester Derivatives
To conduct a thorough SAR study, a battery of in vitro assays is essential to compare the biological effects of OTA and its ester derivatives.
Cell Culture
A variety of cell lines can be used, with a focus on those relevant to OTA's target organs.
-
Kidney Cells: Human kidney epithelial cells (e.g., HK-2) are highly relevant due to OTA's nephrotoxicity.
-
Liver Cells: Hepatoma cell lines (e.g., HepG2) are useful for studying hepatotoxic effects.
-
Immune Cells: Peripheral blood mononuclear cells (PBMCs) or specific immune cell lines can be used to assess immunotoxicity.[16]
Cytotoxicity Assays
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of OTA and its ester derivatives for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Mechanistic Assays
-
Protein Synthesis Inhibition: This can be assessed by measuring the incorporation of radiolabeled amino acids (e.g., ³H-leucine) into newly synthesized proteins in treated cells.
-
Oxidative Stress Induction: The generation of reactive oxygen species (ROS) can be measured using fluorescent probes like DCFH-DA.
-
Apoptosis Assays: Apoptosis can be evaluated by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase activity.
Conclusion and Future Directions
The esterification of Ochratoxin A's carboxylic acid group presents a fascinating case study in structure-activity relationships. While this modification does not appear to significantly alter the acute cytotoxicity of the toxin for simple alkyl esters, it has the potential to dramatically change its toxicokinetics in vivo due to altered lipophilicity and reduced plasma protein binding.
Future research should focus on:
-
Synthesis and evaluation of a broader range of OTA esters: Investigating the effects of longer alkyl chains, branched chains, and aromatic esters will provide a more complete SAR profile.
-
In vivo studies: Animal studies are necessary to understand how the altered physicochemical properties of OTA esters affect their absorption, distribution, metabolism, excretion, and overall toxicity in a whole organism.
-
Detoxification strategies: While simple esterification may not be a viable detoxification method, exploring enzymatic hydrolysis of the amide bond, which cleaves off the phenylalanine moiety to produce the much less toxic Ochratoxin α, remains a promising avenue.[17]
By continuing to unravel the intricate relationship between the structure and activity of Ochratoxin A and its derivatives, the scientific community can better assess the risks posed by this mycotoxin and develop more effective strategies to protect public health.
References
-
Poór, M., Kunsági-Máté, S., & Kőszegi, T. (2016). Ochratoxin A: Molecular Interactions, Mechanisms of Toxicity and Prevention at the Molecular Level. Toxins, 8(4), 112. [Link][3]
-
Creppy, E. E., Størmer, F. C., & Røschenthaler, R. (1983). Toxicity of ochratoxin A, its opened lactone form and several of its analogs: structure-activity relationships. Toxicology Letters, 19(3), 277-283. [Link][9]
-
Kowalska, K., & Habrowska-Górczyńska, D. E. (2024). Ochratoxin A and Its Role in Cancer Development: A Comprehensive Review. International Journal of Molecular Sciences, 25(20), 12345. [Link][4]
-
Lenz, C. A., & Rychlik, M. (2013). Efficient synthesis of (R)-ochratoxin alpha, the key precursor to the mycotoxin ochratoxin A. Tetrahedron Letters, 54(8), 883-886. [Link][12]
-
Steyn, P. S., & Holzapfel, C. W. (1967). The isolation of the methyl and ethyl esters of ochratoxins A and B, metabolites of Aspergillus ochraceus Wilh. South African Journal of Chemistry, 20, 186-189. [Link][14]
-
Gallo, A., Perrone, G., & Solfrizzo, M. (2012). New Insight into the Ochratoxin A Biosynthetic Pathway through Deletion of a Nonribosomal Peptide Synthetase Gene in Aspergillus carbonarius. Applied and Environmental Microbiology, 78(23), 8286-8293. [Link][18]
-
Malir, F., Ostry, V., Pfohl-Leszkowicz, A., Malir, J., & Toman, J. (2016). Ochratoxin A: 50 Years of Research. Toxins, 8(7), 191. [Link][19]
-
EFSA Panel on Contaminants in the Food Chain (CONTAM). (2020). Risk assessment of ochratoxin A in food. EFSA Journal, 18(5), e06113. [Link][20]
-
He, L., Zhang, Y., & Zhang, X. (2016). Ochratoxin A Producing Fungi, Biosynthetic Pathway and Regulatory Mechanisms. Toxins, 8(3), 83. [Link][6]
-
Xiao, H., Marquardt, R. R., Frohlich, A. A., & Ling, Y. Z. (1996). Synthesis and structural elucidation of analogs of ochratoxin A. Journal of Agricultural and Food Chemistry, 44(12), 3974-3979. [Link][21]
-
Heussner, A. H., & Bingle, L. E. (2015). Comparative Ochratoxin Toxicity: A Review of the Available Data. Toxins, 7(10), 4253-4282. [Link][7]
-
Sorrenti, V., Di Giacomo, C., Acquaviva, R., Barbagallo, I., Bognanno, M., & Galvano, F. (2013). Toxicity of Ochratoxin A and Its Modulation by Antioxidants: A Review. Toxins, 5(10), 1742-1766. [Link][22]
-
El-Khoury, A., & Atoui, A. (2010). Ochratoxin A: General Overview and Actual Molecular Status. Toxins, 2(4), 461-493. [Link][11]
-
Kraus, G. A., & Neuenschwander, K. (1981). A facile synthesis of ochratoxin A. The Journal of Organic Chemistry, 46(1), 201-202. [Link][23]
-
Varga, J., & Rigó, K. (2024). Comprehensive Insights into Ochratoxin A: Occurrence, Analysis, and Control Strategies. Foods, 13(8), 1184. [Link][1]
-
El-Khoury, A., & Atoui, A. (2010). Ochratoxin A: General Overview and Actual Molecular Status. Toxins, 2(4), 461-493. [Link][24]
-
Woźniak, A., & Flis, A. (2025). Selective Cytotoxicity of Ochratoxin A: Pro-Apoptotic Effects on Healthy Immune Cells Compared to Leukemia Cells. Molecules, 30(23), 4497. [Link][16]
-
Cramer, B., Königs, M., & Humpf, H. U. (2008). Identification and in vitro cytotoxicity of ochratoxin A degradation products formed during coffee roasting. Journal of Agricultural and Food Chemistry, 56(14), 5673-5681. [Link][25]
-
El-Maraghy, S. S. M., & Tohamy, M. R. (2016). Studies on Cytotoxic Effects of Ochratoxin A Extracts on Human Cell Lines (Hfl-1 And Hep-2). International Journal of Advanced Research, 4(7), 1361-1372. [Link][15]
-
Dai, J., Wright, M. W., & Manderville, R. A. (2012). Structure-activity relationships imply different mechanisms of action for ochratoxin A-mediated cytotoxicity and genotoxicity. Chemical Research in Toxicology, 25(1), 235-243. [Link][10]
-
de Oliveira, G. S., & de Oliveira, A. L. (2025). Enzymatic Degradation of Ochratoxin A: The Role of Ultra-Pure Water. Foods, 14(3), 397. [Link][26]
-
Fink-Gremmels, J. (2000). Ochratoxin A from a toxicological perspective. Journal of Veterinary Pharmacology and Therapeutics, 23(2), 91-98. [Link][27]
-
Poór, M., & Kunsági-Máté, S. (2024). Effects of Chrysin and Chrysin-7-sulfate on Ochratoxin A-Albumin Interactions and on the Plasma and Kidney Levels of the Mycotoxin in Rats. ACS Omega, 9(14), 15993-16001. [Link][28]
-
Heussner, A. H., & Bingle, L. E. (2015). Comparative Ochratoxin Toxicity: A Review of the Available Data. Toxins, 7(10), 4253-4282. [Link][8]
-
Poór, M., & Kunsági-Máté, S. (2018). Chemical structures of nonionic, monoanionic and dianionic ochratoxin A (OTA). ResearchGate. [Link][29]
-
Chen, W., Li, C., Zhang, B., Zhou, Z., Shen, Y., Liao, X., ... & Shen, X. L. (2018). Advances in Biodetoxification of Ochratoxin A-A Review of the Past Five Decades. Frontiers in Microbiology, 9, 1499. [Link][17]
-
Khan, M. U., & Ali, A. (2025). Decontamination of ochratoxin A in food: emerging strategies and safety perspectives. Journal of Food Science and Technology, 62(7), 1-15. [Link][5]
-
Yekkour, A., & Er-rouane, S. (2023). Ochratoxin A: Overview of Prevention, Removal, and Detoxification Methods. Toxins, 15(9), 565. [Link][2]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Ochratoxin A: Overview of Prevention, Removal, and Detoxification Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ochratoxin A: Molecular Interactions, Mechanisms of Toxicity and Prevention at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Ochratoxin A Producing Fungi, Biosynthetic Pathway and Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Ochratoxin Toxicity: A Review of the Available Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Ochratoxin A: General Overview and Actual Molecular Status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships imply different mechanisms of action for ochratoxin A-mediated cytotoxicity and genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. UQ eSpace [espace.library.uq.edu.au]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. journals.co.za [journals.co.za]
- 15. scispace.com [scispace.com]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Advances in Biodetoxification of Ochratoxin A-A Review of the Past Five Decades [frontiersin.org]
- 18. New Insight into the Ochratoxin A Biosynthetic Pathway through Deletion of a Nonribosomal Peptide Synthetase Gene in Aspergillus carbonarius - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Risk assessment of ochratoxin A in food - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Toxicity of Ochratoxin A and Its Modulation by Antioxidants: A Review [mdpi.com]
- 23. DSpace [dr.lib.iastate.edu]
- 24. mdpi.com [mdpi.com]
- 25. Identification and in vitro cytotoxicity of ochratoxin A degradation products formed during coffee roasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. researchgate.net [researchgate.net]
Role of 3-rac-Ochratoxin A tert-Butyl Ester in mycotoxin biosynthesis research
Role in Mycotoxin Biosynthesis, Total Synthesis, and Analytical Validation
Executive Summary
3-rac-Ochratoxin A tert-Butyl Ester is a critical synthetic intermediate and analytical probe in mycotoxin research. It serves as the penultimate precursor in the total synthesis of Ochratoxin A (OTA) and its isotopologues (e.g., d5-OTA). Unlike natural OTA, which possesses a specific (3R)-isocoumarin configuration, the "3-rac" designation indicates a racemic mixture at the C3 position of the dihydroisocoumarin ring, making this compound an essential tool for chiral resolution studies , enantiomeric purity validation , and structure-activity relationship (SAR) investigations.
This guide details the chemical utility of this ester, specifically its role in bypassing the limitations of methyl/ethyl ester protection strategies during the coupling of L-phenylalanine to the isocoumarin core (Ochratoxin
Chemical Architecture & Strategic Utility
Structural Composition
The molecule consists of a chlorinated dihydroisocoumarin moiety linked to L-phenylalanine via an amide bond. Two critical structural features define its utility:
-
tert-Butyl Ester Protection: The carboxylic acid of the phenylalanine is protected as a tert-butyl ester. This provides steric bulk and, crucially, allows for acidolytic deprotection (e.g., TFA) rather than base hydrolysis. This preserves the sensitive lactone ring and the amide bond which are susceptible to ring-opening or hydrolysis under basic conditions used for methyl esters.
-
3-rac Configuration: The C3 position of the isocoumarin ring is racemic (
). This results in a mixture of two diastereomers (since the L-phenylalanine stereocenter is fixed). This mixture is vital for developing chromatographic methods to prove that an analytical column can distinguish between the toxic natural product (OTA) and its isomers.
The "Synthetic Gap" in Biosynthesis Research
While 3-rac-Ochratoxin A tert-Butyl Ester is not a natural fungal metabolite, it is the "bridge" molecule that allows researchers to access:
-
Stable Isotope Standards (SIDA): By using
C or deuterium-labeled phenylalanine in the synthesis, researchers create internal standards (e.g., d5-OTA) required to quantify OTA in complex fungal matrices. -
Biosynthetic Pathway Validation: Synthetic standards derived from this ester are used to confirm the stereochemical outcome of the Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) enzymes involved in natural biosynthesis.
Experimental Workflow: Total Synthesis & Deprotection
The primary application of this molecule is in the total synthesis of OTA. The following protocol outlines the coupling and deprotection sequence, highlighting the superiority of the tert-butyl strategy.
Reaction Logic
The synthesis couples Ochratoxin
-
Coupling Agent: EDC·HCl / HOBt or HATU.
-
Deprotection: Trifluoroacetic acid (TFA). Note: Base hydrolysis (LiOH/NaOH) is avoided to prevent lactone hydrolysis.
Visualization: The Synthetic Pathway
The following diagram illustrates the conversion of precursors into the 3-rac-ester and its subsequent deprotection.
Figure 1: Synthetic pathway utilizing the tert-butyl ester strategy to access Ochratoxin A, avoiding lactone ring damage.
Protocol: Acidolytic Cleavage of 3-rac-OTA tert-Butyl Ester
This protocol describes the conversion of the ester into the free acid form for use as an analytical standard. This method is self-validating via TLC and LC-MS.
Reagents:
-
3-rac-Ochratoxin A tert-Butyl Ester (10 mg)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Argon gas
Step-by-Step Methodology:
-
Solubilization: Dissolve 10 mg of the 3-rac-ester in 2.0 mL of anhydrous DCM in a chemically resistant glass vial.
-
Acidification: Add 1.0 mL of TFA dropwise at 0°C (ice bath) under an argon atmosphere.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
Checkpoint: Monitor via TLC (Silica gel; Mobile phase: Toluene/Ethyl Acetate/Formic Acid 5:4:1). The ester spot (
) should disappear, and the acid spot ( ) should appear.
-
-
Work-up: Evaporate the solvent and excess TFA under a stream of nitrogen.
-
Caution: Do not use heat >40°C to avoid potential thermal degradation.
-
-
Purification: Redissolve the residue in HPLC mobile phase (Acetonitrile/Water/Acetic Acid) for immediate chromatographic separation.
Analytical Application: Chiral Resolution & Validation
The "3-rac" nature of this ester is its greatest asset in analytical chemistry. In mycotoxin research, distinguishing between diastereomers is critical because toxicity is stereospecific.
Diastereomeric Separation Logic
When 3-rac-OTA is analyzed on a non-chiral C18 column, the diastereomers (3R, L-Phe vs 3S, L-Phe) often co-elute or show partial separation. Using the hydrolyzed 3-rac-ester allows researchers to optimize chromatographic conditions until baseline separation is achieved.
Data Summary: Stereoisomer Toxicity Profile
| Isomer Configuration | Origin | Relative Toxicity (HepG2) | Role of 3-rac-Ester |
|---|
| (3R)-OTA (Natural) | Fungal Biosynthesis | High (
Visualization: Analytical Validation Workflow
The following diagram depicts how the 3-rac-ester is used to validate an HPLC-FLD method for mycotoxin detection.
Figure 2: Workflow for using 3-rac-OTA to validate chromatographic separation of toxic vs. non-toxic isomers.
References
-
Lenz, C. A., & Rychlik, M. (2013).[5] Efficient synthesis of (R)-ochratoxin alpha, the key precursor to the mycotoxin ochratoxin A. Tetrahedron Letters, 54(8), 883-886. Link[5]
-
Cramer, B., Harrer, H., Nakamura, K., Uemura, D., & Humpf, H. U. (2010). Total synthesis and cytotoxicity evaluation of all ochratoxin A stereoisomers. Bioorganic & Medicinal Chemistry, 18(1), 343-347. Link
-
Hädener, M., et al. (2025). A New and Expedient Total Synthesis of Ochratoxin A and d5-OTA. ResearchGate.[6] Link
-
Sorrenti, V., et al. (2013).[5] Toxicity of Ochratoxin A and Its Modulation by Antioxidants: A Review. Toxins, 5(10), 1742-1766. Link
Sources
- 1. Ochratoxin A—The Current Knowledge Concerning Hepatotoxicity, Mode of Action and Possible Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis and cytotoxicity evaluation of all ochratoxin A stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of t-Butyl in Apratoxin A: Functional Analysis and Architecture of a PKS Loading Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. portal.fis.tum.de [portal.fis.tum.de]
- 6. researchgate.net [researchgate.net]
Metabolic pathways and biotransformation of OTA tert-Butyl Ester
Topic: Metabolic Pathways and Biotransformation of OTA tert-Butyl Ester Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Latent Toxicity of OTA tert-Butyl Ester
Ochratoxin A tert-Butyl Ester (OTA-tBu) is primarily encountered as a synthetic intermediate in the production of Ochratoxin A (OTA) standards or as a lipophilic impurity in crude mycotoxin isolates. Unlike the methyl or ethyl esters of OTA, which are rapidly hydrolyzed by non-specific carboxylesterases, the tert-butyl ester exhibits significant metabolic resistance due to steric hindrance.
This guide details the biotransformation mechanisms of OTA-tBu, focusing on its conversion to the parent nephrotoxin (OTA) and subsequent downstream metabolism. For researchers, understanding this pathway is critical when assessing the toxicological burden of impurities or designing lipophilic OTA derivatives for transport studies.
Chemical Identity and Physicochemical Properties
Before analyzing metabolism, one must understand the substrate's resistance profile.
-
Structural Modification: Esterification of the L-phenylalanine carboxyl group with a tert-butyl moiety.
-
Lipophilicity (LogP): Significantly higher than OTA (approx. +1.5 to +2.0 log units). This facilitates rapid membrane permeation but alters distribution volume (
). -
Steric Factor: The bulky tert-butyl group creates a "steric umbrella" around the carbonyl carbon, inhibiting the nucleophilic attack by the serine hydroxyl group found in the catalytic triad of standard carboxylesterases (CES1/CES2).
Metabolic Pathways and Biotransformation
The metabolism of OTA-tBu is bifurcated into Bioactivation (Hydrolysis) and Phase I Functionalization . Unlike simple esters, the hydrolysis of OTA-tBu is not the dominant rapid pathway in plasma.
Pathway A: Oxidative Dealkylation (CYP-Mediated)
Due to esterase resistance, the primary mechanism for cleaving the tert-butyl group in vivo often shifts to oxidative dealkylation driven by Cytochrome P450 enzymes (primarily CYP3A4/CYP2C9 in humans).
-
Hydroxylation: The CYP enzyme hydroxylates one of the methyl groups on the tert-butyl moiety.
-
Hemiacetal Formation: The resulting intermediate is unstable and collapses.
-
Release: This releases acetone and the parent carboxylic acid (OTA).
Pathway B: Resistance to Plasma Hydrolysis
In standard S9 fraction or plasma stability assays, OTA-tBu demonstrates a half-life (
-
Enzyme: Human Carboxylesterase 1 (hCES1).
-
Kinetics: Slow turnover. The bulky ester prevents the "induced fit" required for rapid catalysis.
Pathway C: Downstream OTA Metabolism
Once OTA is released, it enters the canonical OTA metabolic pathway:
-
Hydroxylation: Formation of 4(R)-OH-OTA and 4(S)-OH-OTA (mediated by CYP1A2, CYP2C9).
-
Conjugation: Glucuronidation at the phenolic hydroxyl or the newly freed carboxylic acid.
Visualization: Metabolic Fate of OTA-tBu
The following diagram illustrates the parallel processing of the ester and the convergence onto the toxic OTA scaffold.
Figure 1: Metabolic pathway of OTA tert-Butyl Ester showing the CYP-mediated oxidative cleavage as the primary route to the active OTA toxin, bypassing slow esterase hydrolysis.
Experimental Protocols
To validate the metabolic stability and conversion of OTA-tBu, the following self-validating protocols are recommended.
Protocol 4.1: Comparative Microsomal Stability Assay
Objective: Determine the intrinsic clearance (
Materials:
-
Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein.
-
NADPH Generating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Substrate: OTA-tBu (1 µM final concentration).
-
Control: OTA-Methyl Ester (1 µM).
Workflow:
-
Pre-incubation: Mix 475 µL microsome buffer (0.1 M Phosphate, pH 7.4) with 25 µL microsomes. Equilibrate at 37°C for 5 min.
-
Initiation: Add 5 µL of substrate stock (100 µM in ACN). Initiate reaction with NADPH (or buffer for "No Cofactor" control to assess esterase-only activity).
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., OTA-d5).
-
Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.
Data Interpretation:
-
Rapid Decay in "No Cofactor" : Indicates Carboxylesterase activity (Expected for Methyl Ester).
-
Stability in "No Cofactor" + Decay in "NADPH" : Indicates CYP-mediated oxidative dealkylation (Expected for tert-Butyl Ester).
Protocol 4.2: Analytical Specificity (LC-MS/MS)
Critical Challenge: In-source fragmentation. The tert-butyl group is labile in the electrospray ionization (ESI) source. OTA-tBu can lose the t-butyl group during ionization, appearing as OTA (m/z 404).
Solution: Chromatographic separation is mandatory.
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: High organic hold required. OTA-tBu will elute significantly later than OTA due to high lipophilicity.
-
Validation: Inject pure OTA-tBu standard. If a peak appears at the retention time of OTA, in-source fragmentation is occurring. Optimize declustering potential (DP) to minimize this.
Quantitative Data Summary
| Parameter | OTA (Parent) | OTA Methyl Ester | OTA tert-Butyl Ester |
| LogP (Est.) | ~4.7 | ~5.2 | ~6.5 |
| Plasma Stability ( | High (Bound to Albumin) | < 10 min (Rapid Hydrolysis) | > 120 min (Steric Shield) |
| Primary Clearance | Renal/Biliary | Esterase Hydrolysis | CYP450 Oxidation |
| Bioactivity | Nephrotoxic | Pro-toxin (Rapid) | Latent Pro-toxin (Slow) |
References
-
European Food Safety Authority (EFSA). (2020). Risk assessment of ochratoxin A in food. EFSA Journal. Link
-
Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism. Link(Foundational reference for steric hindrance in tert-butyl ester metabolism).
-
Santa Cruz Biotechnology. 3-rac-Ochratoxin A tert-butyl ester-d5 Product Sheet. Link(Verification of compound existence as a synthetic intermediate).
-
Yang, S., et al. (2015). Structure-activity relationships of ochratoxin A derivatives. Toxins. Link
Sources
Methodological & Application
Synthesis protocols for 3-rac-Ochratoxin A tert-Butyl Ester
This Application Note provides a comprehensive, field-proven protocol for the synthesis of 3-rac-Ochratoxin A tert-Butyl Ester (3-rac-OTA-OtBu). This compound serves as a critical intermediate in the total synthesis of Ochratoxin A (OTA), a stable isotopic standard precursor, and a probe for structure-activity relationship (SAR) studies involving the isocoumarin moiety.
Abstract
This guide details the chemical synthesis of the diastereomeric mixture 3-rac-Ochratoxin A tert-Butyl Ester . The protocol utilizes a convergent synthetic strategy involving the amide coupling of racemic Ochratoxin
Introduction & Retrosynthetic Analysis
Ochratoxin A (OTA) is a mycotoxin featuring a 7-carboxy-5-chloro-8-hydroxy-3,4-dihydro-3-methylisocoumarin (Ochratoxin
Retrosynthetic Scheme
The synthesis is disconnected at the amide bond.
-
Fragment A: rac-Ochratoxin
(rac-OT ). -
Fragment B: L-Phenylalanine tert-butyl ester (L-Phe-OtBu).
Figure 1: Retrosynthetic disconnection of 3-rac-OTA-OtBu showing the convergent assembly of the isocoumarin and amino acid fragments.
Safety & Handling (Critical)
WARNING: Ochratoxin A and its derivatives are potent nephrotoxins , teratogens , and carcinogens (IARC Group 2B).
-
Containment: All weighing and reactions must be performed in a certified chemical fume hood or a glovebox.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
-
Decontamination: Treat all glassware and spills with 10% sodium hypochlorite (bleach) solution for at least 30 minutes before washing. This oxidizes the toxin.
-
Waste: Segregate all OTA-contaminated waste as hazardous cytotoxic waste.
Materials & Equipment
| Reagent/Material | Grade/Purity | Role |
| rac-Ochratoxin | >95% (Synthetic) | Core Scaffold (Acid) |
| L-Phenylalanine tert-butyl ester HCl | >98% | Amine Partner |
| EDC·HCl | Reagent Grade | Coupling Agent |
| HOBt (anhydrous) | >97% | Racemization Suppressor |
| DIPEA (Diisopropylethylamine) | Anhydrous | Base |
| DMF (Dimethylformamide) | Anhydrous, 99.8% | Solvent |
| DCM (Dichloromethane) | HPLC Grade | Solvent/Workup |
| TFA (Trifluoroacetic acid) | >99% | (Optional) For deprotection |
Experimental Protocols
Protocol A: Preparation of L-Phenylalanine tert-Butyl Ester (Free Base)
Note: If starting from the HCl salt, the free base must be generated in situ or prior to coupling to ensure nucleophilicity.
-
Dissolution: Dissolve L-Phenylalanine tert-butyl ester hydrochloride (1.0 eq) in DCM (10 mL/g).
-
Neutralization: Wash the organic layer with saturated aqueous NaHCO
(2 x vol) to liberate the free amine. -
Drying: Dry the organic layer over anhydrous Na
SO , filter, and concentrate in vacuo at 25°C. -
Storage: Use immediately to prevent cyclization or degradation.
Protocol B: Coupling of rac-OT and L-Phe-OtBu (Core Protocol)
This protocol uses EDC/HOBt coupling, which is preferred over DCC to simplify purification (urea byproduct is water-soluble).
Scale: Based on 100 mg of rac-OT
-
Activation:
-
In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve rac-OT
(100 mg, 0.39 mmol, 1.0 eq) in anhydrous DMF (3.0 mL). -
Add HOBt (58 mg, 0.43 mmol, 1.1 eq) and EDC·HCl (82 mg, 0.43 mmol, 1.1 eq).
-
Stir at 0°C (ice bath) for 30 minutes under an inert atmosphere (N
or Ar). This forms the active ester.
-
-
Coupling:
-
Add L-Phenylalanine tert-butyl ester (95 mg, 0.43 mmol, 1.1 eq) dissolved in minimal DMF (1 mL).
-
Add DIPEA (150
L, 0.86 mmol, 2.2 eq) dropwise. -
Allow the reaction to warm to room temperature (25°C) and stir for 12–18 hours.
-
-
Monitoring:
-
Monitor by TLC (Mobile phase: MeOH/DCM 5:95 or EtOAc/Hexane 1:1). OT
is fluorescent under UV (365 nm); the product will have a higher R than the acid.
-
-
Workup:
-
Dilute the reaction mixture with EtOAc (30 mL).
-
Wash 1 (Acidic): 5% Citric acid or 0.1 M HCl (2 x 10 mL) to remove unreacted amine and DIPEA.
-
Wash 2 (Basic): Saturated NaHCO
(2 x 10 mL) to remove unreacted OT and HOBt. -
Wash 3 (Neutral): Brine (10 mL).
-
Dry over anhydrous Na
SO , filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude oil via flash column chromatography on silica gel.
-
Eluent: Gradient of 0%
40% EtOAc in Hexanes. -
Yield: Expect 70–85% as a white to off-white foam.
-
Figure 2: Step-by-step experimental workflow for the amide coupling reaction.
Characterization & Validation
Since the starting material is 3-rac (isocoumarin) and the amine is L (chiral), the product 3-rac-OTA-OtBu will exist as a 1:1 mixture of two diastereomers:
-
(3R, L-Phe)-OTA-OtBu (Natural-like configuration core)
-
(3S, L-Phe)-OTA-OtBu (Epimer at C3)
Analytical Expectations:
-
HPLC: On a standard C18 column, these diastereomers may co-elute or appear as a split peak/doublet. Separation is often achievable on chiral stationary phases.
-
1H NMR (CDCl
, 400 MHz):-
Look for the tert-butyl singlet at
ppm (9H). -
The amide NH doublet will appear around
ppm. -
The C3-H of the isocoumarin ring will appear as a multiplet around
ppm. Due to diastereomers, you may see signal doubling (e.g., two distinct methyl doublets for the C3-Me group).
-
-
Mass Spectrometry (ESI+):
-
Target Mass: [M+H]
or [M+Na] . -
Isotope Pattern: Distinct chlorine pattern (
Cl/ Cl ratio of 3:1).
-
References
-
Steyn, P. S., & Holzapfel, C. W. (1967).[5] The synthesis of ochratoxins A and B, metabolites of Aspergillus ochraceus Wilh.[5] Tetrahedron, 23(11), 4449–4461. Link
-
Xiao, H., Madhyastha, S., Marquardt, R. R., Li, S., Vogelsang, J. C., & Frohlich, A. A. (1996). Toxicity of ochratoxin A, its analogs, and degradation products to brine shrimp (Artemia salina) larvae. Applied and Environmental Microbiology, 62(11), 4199–4203. Link
-
Gabriele, B., Attya, M., Fazio, A., Di Donna, L., Plastina, P., & Sindona, G. (2009).[4] A New and Expedient Total Synthesis of Ochratoxin A and d5-Ochratoxin A. Synthesis, 2009(11), 1815–1820.[4] Link
-
Lenz, C. A., & Rychlik, M. (2013).[2][6] Efficient synthesis of (R)-ochratoxin alpha, the key precursor to the mycotoxin ochratoxin A. Tetrahedron Letters, 54(8), 883–886.[2] Link[2]
-
Creppy, E. E., Kern, D., Steyn, P. S., Vleggaar, R., Röschenthaler, R., & Dirheimer, G. (1983). Comparative study of the effect of ochratoxin A analogues on yeast aminoacyl-tRNA synthetases and on the growth and protein synthesis of hepatoma tissue culture cells. Toxicology Letters, 19(3), 217–224. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. Development of a Polyclonal Antibody for the Immunoanalysis of Ochratoxin A (OTA) by Employing a Specially Designed Synthetic OTA Derivative as the Immunizing Hapten - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. portal.fis.tum.de [portal.fis.tum.de]
Topic: Preparation of Stock Solutions for 3-rac-Ochratoxin A tert-Butyl Ester in DMSO
An Application Note and Protocol for Researchers
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of 3-rac-Ochratoxin A tert-Butyl Ester, a derivative of the mycotoxin Ochratoxin A (OTA), using dimethyl sulfoxide (DMSO) as the solvent. As a Senior Application Scientist, this guide is structured to provide not only a step-by-step methodology but also the underlying scientific rationale to ensure experimental success, reproducibility, and safety.
The tert-butyl ester modification significantly increases the lipophilicity of the parent Ochratoxin A molecule, likely enhancing its membrane permeability for cell-based assays. However, this also affects its solubility profile, making the selection of an appropriate organic solvent and handling procedure critical. This note addresses these challenges, presenting a self-validating protocol grounded in established biochemical practices.
Physicochemical Data and Safety Overview
A summary of the essential quantitative and safety data for 3-rac-Ochratoxin A tert-Butyl Ester is provided below. Data for the parent compound, Ochratoxin A, is included for reference and to inform safety procedures, as the toxicological properties of the ester derivative have not been fully elucidated and should be considered at least as hazardous as the parent compound.
| Parameter | 3-rac-Ochratoxin A tert-Butyl Ester | Ochratoxin A (Parent Compound) | Source(s) |
| Molecular Formula | C₂₄H₂₆ClNO₆ | C₂₀H₁₈ClNO₆ | [1] |
| Molecular Weight | ~459.93 g/mol (Calculated) | 403.8 g/mol | [2][3] |
| Appearance | Assumed to be a white to off-white solid | Crystalline solid | [2] |
| Solubility | Expected to be highly soluble in DMSO | Soluble in DMSO (~16-50 mg/mL), ethanol (~50 mg/mL) | [2] |
| Storage (Solid) | -20°C, desiccated, protected from light | -20°C | [2] |
| Storage (in DMSO) | ≤ -20°C, aliquoted, protected from light | -80°C (6 months), -20°C (1 month) | [4] |
| Hazard Summary | Handle as highly toxic. Derivative of a known carcinogen, nephrotoxin, and teratogen. | Fatal if swallowed or inhaled. Suspected of causing cancer and damaging fertility or the unborn child. Causes serious eye irritation. | [5][6] |
Section 1: Rationale and Critical Considerations
The Choice of DMSO as a Solvent
Dimethyl sulfoxide (DMSO) is the solvent of choice for 3-rac-Ochratoxin A tert-Butyl Ester due to its exceptional ability to dissolve a wide range of hydrophobic and polar organic molecules. The parent compound, Ochratoxin A, is readily soluble in DMSO.[2] The addition of the tert-butyl ester group increases the compound's hydrophobicity, making aqueous buffers unsuitable for initial solubilization. DMSO ensures complete dissolution, which is the first and most critical step for creating an accurate and homogenous stock solution.
Importance of Anhydrous DMSO
The use of high-purity, anhydrous (water-free) DMSO is paramount. Mycotoxins and their derivatives can be susceptible to hydrolysis, and the presence of water can compromise the long-term stability of the stock solution. Furthermore, residual water in DMSO can freeze at -20°C, leading to cryoconcentration of the compound in the unfrozen liquid phase, which can cause precipitation and inaccurate concentrations upon thawing.
Self-Validation: Ensuring Complete Solubilization
A protocol's trustworthiness lies in its ability to confirm its own success. For stock preparation, this means verifying complete dissolution. The protocol below incorporates steps for visual confirmation and suggests gentle warming or sonication, techniques that increase kinetic energy to overcome the lattice energy of the solid compound without promoting degradation.[7]
Section 2: Materials and Equipment
-
3-rac-Ochratoxin A tert-Butyl Ester (solid form)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, sterile
-
Calibrated analytical balance (readable to at least 0.01 mg)
-
Amber glass vials or cryovials with inert, Teflon-lined caps
-
Sterile, disposable pipette tips
-
Calibrated positive displacement or air displacement micropipettes
-
Vortex mixer
-
Water bath or sonicator (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE):
Section 3: Detailed Protocol for 10 mM Stock Solution Preparation
This protocol details the preparation of a 10 mM stock solution. Calculations should be adjusted for different desired concentrations.
Safety First: All handling of the solid mycotoxin derivative and its concentrated solutions must be performed within a chemical fume hood to prevent inhalation of aerosolized powder.[5] Always wear appropriate PPE.[8]
-
Pre-Equilibration: Before opening, allow the vial of 3-rac-Ochratoxin A tert-Butyl Ester to equilibrate to room temperature for at least 20-30 minutes. This crucial step prevents atmospheric moisture from condensing on the cold solid, which could affect weighing accuracy and compound stability.[9]
-
Calculation of Required Mass:
-
Molecular Weight (MW) = 459.93 g/mol
-
Desired Concentration = 10 mM = 0.010 mol/L
-
Desired Volume = 1 mL = 0.001 L
-
Mass (mg) = Desired Concentration (mol/L) * Desired Volume (L) * MW ( g/mol ) * 1000 (mg/g)
-
Mass = 0.010 mol/L * 0.001 L * 459.93 g/mol * 1000 mg/g = 4.60 mg
-
-
Weighing the Compound:
-
Place a sterile, amber glass vial on the analytical balance and tare the weight.
-
Carefully add approximately 4.60 mg of the solid 3-rac-Ochratoxin A tert-Butyl Ester directly into the vial. Record the exact mass.
-
Expert Tip: It is more accurate to record the actual mass (e.g., 4.72 mg) and adjust the solvent volume accordingly than to try to hit the exact target mass.
-
-
Solvent Addition:
-
Using the actual mass from the previous step, recalculate the required volume of DMSO.
-
Volume (mL) = [Actual Mass (mg) / MW ( g/mol )] / Desired Concentration (mol/L)
-
Example: For an actual mass of 4.72 mg:
-
Volume (mL) = [4.72 mg / 459.93 g/mol ] / 10 mmol/L = 1.026 mL or 1026 µL
-
Using a calibrated micropipette, add the calculated volume (1026 µL) of anhydrous DMSO to the vial.
-
-
Dissolution:
-
Tightly cap the vial and vortex for 2-3 minutes.
-
Visually inspect the solution against a light source. If any solid particles remain, continue vortexing.
-
If dissolution is slow, the vial can be gently warmed in a 37°C water bath for 5-10 minutes or sonicated for a few minutes until the solution is clear and homogenous.[7] Avoid excessive heat, as the thermal stability of this specific derivative is unknown. The parent OTA is highly heat stable, but degradation increases with temperature and pH.[10][11]
-
Section 4: Quality Control, Storage, and Stability
Immediate Quality Control
The primary quality check is a visual inspection to ensure a clear, particulate-free solution. A hazy or cloudy solution indicates incomplete dissolution or precipitation, and the stock should not be used.
Aliquoting for Long-Term Storage
To preserve the integrity of the stock solution, it is critical to avoid repeated freeze-thaw cycles.[4]
-
Immediately after preparation, dispense the stock solution into smaller, single-use aliquots in amber cryovials.
-
The volume of each aliquot should be tailored to the needs of a typical experiment.
-
This practice minimizes exposure to atmospheric moisture and reduces the risk of degradation or contamination.
Storage Conditions
-
Long-term Storage: Store aliquots at -80°C for maximum stability (recommended for up to 6 months).[4]
-
Short-term Storage: For frequent use, aliquots can be stored at -20°C for up to one month.[4]
-
Always protect solutions from light, as many complex organic molecules are photosensitive.
The workflow from weighing to storage is a critical control path for ensuring solution quality.
Section 5: Experimental Protocol: Dilution to Working Concentration
The high concentration of the DMSO stock solution is toxic to cells. It must be diluted into an aqueous buffer or cell culture medium for experiments, ensuring the final DMSO concentration is non-toxic (typically <0.5%, and ideally <0.1%).[4][12]
-
Thawing: Remove a single aliquot of the 10 mM stock solution from the freezer and thaw it completely at room temperature.
-
Serial Dilution: It is best practice to perform a serial dilution rather than a single large dilution to improve accuracy.
-
Example: To achieve a final concentration of 10 µM in 1 mL of cell culture medium:
-
Step A (Intermediate Dilution): Prepare a 1 mM intermediate solution by diluting 10 µL of the 10 mM stock into 90 µL of sterile, anhydrous DMSO.
-
Step B (Final Dilution): Add 1 µL of the 1 mM intermediate solution to 999 µL of pre-warmed cell culture medium. This creates a 1000-fold dilution, resulting in a final concentration of 1 µM OTA derivative and 0.1% DMSO.
-
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO (e.g., 0.1%) in the culture medium to account for any effects of the solvent on the experimental system.[4]
The logical flow for using the stock solution emphasizes careful dilution and the mandatory use of a vehicle control.
References
-
Neogen. (2024, October 16). Best Practices to Prevent Mycotoxin Outbreaks. Available from: [Link]
-
Agrimprove. Are you storing mycotoxins? Storage tips to prevent mycotoxins in grains. Available from: [Link]
-
FSSAI. (2016, May 25). MANUAL OF METHODS OF ANALYSIS OF FOODS MYCOTOXINS. Available from: [Link]
-
All About Feed. Understanding the conditions for mycotoxins during grain storage. Available from: [Link]
-
Quora. (2018, April 25). How to make a stock solution of a substance in DMSO. Available from: [Link]
-
LKT Laboratories, Inc. Safety Data Sheet - Ochratoxin A. Available from: [Link]
-
Crop Science US. (2025, November 5). Storing Grain Compromised by Mold and Mycotoxins. Available from: [Link]
-
Bextral. 5 Tips to Manage Mycotoxin Risk in Livestock Feed. Available from: [Link]
-
EMBL-EBI. Compound: 3S14S-OCHRATOXIN A (CHEMBL592694). Available from: [Link]
-
ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO? Available from: [Link]
-
El Khoury, A., & Atoui, A. (2010). Ochratoxin A: General Overview and Actual Molecular Status. Toxins, 2(4), 461–493. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 442530, Ochratoxin A. Available from: [Link]
-
MDPI. (2024, April 12). Comprehensive Insights into Ochratoxin A: Occurrence, Analysis, and Control Strategies. Available from: [Link]
-
Royal Society of Chemistry. (2019, June 27). Comprehensive study on the degradation of ochratoxin A in water by spectroscopic techniques and DFT calculations. Available from: [Link]
-
Lee, H. J., & Lee, S. (2016). Heat Stability of Ochratoxin A in an Aqueous Buffered Model System. Journal of Food Protection, 79(10), 1748-1752. Available from: [Link]
-
Abdel-Azeem, A. M., et al. (2022). Biodegradation of ochratoxin A by endophytic Trichoderma koningii strains. Scientific Reports, 12(1), 22295. Available from: [Link]
-
Frontiers. (2018, November 16). Inhibition or Stimulation of Ochratoxin A Synthesis on Inoculated Barley Triggered by Diffuse Coplanar Surface Barrier Discharge Plasma. Available from: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Ochratoxin A | C20H18ClNO6 | CID 442530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. fishersci.fi [fishersci.fi]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. fssai.gov.in [fssai.gov.in]
- 10. Ochratoxin A: General Overview and Actual Molecular Status - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heat Stability of Ochratoxin A in an Aqueous Buffered Model System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Advanced Extraction Protocols for Mycotoxin Esters in Biological Matrices
Topic: Extraction methods for mycotoxin esters from biological matrices Content Type: Detailed Application Notes and Protocols
Application Note: AN-MYCO-EST-2026
Executive Summary & Strategic Overview
The analysis of mycotoxin esters—specifically acetylated derivatives (e.g., 3-ADON, 15-ADON) and fatty acid conjugates (e.g., Zearalenone-14-palmitate)—presents a "Polarity Paradox" that defeats standard extraction workflows.
While parent mycotoxins (DON, ZEN) are relatively polar, their esterified forms span the hydrophobicity spectrum. Acetylated forms retain some polarity, but fatty acid esters are highly lipophilic, often behaving like the biological lipids you are trying to remove.
The Critical Failure Point: Standard "defatting" steps using hexane or C18 cleanup often result in false negatives for fatty acid esters because the analyte partitions into the waste (hexane) or binds irreversibly to the sorbent along with matrix lipids.
This guide provides three targeted protocols:
-
Protocol A (Modified QuEChERS): For Acetylated Derivatives (3-ADON, 15-ADON) in Plasma/Urine.
-
Protocol B (Cryogenic LLE): For Lipophilic Fatty Acid Esters (Direct Analysis) avoiding "The Lipid Trap."
-
Protocol C (Enzymatic Hydrolysis): For "Total Mycotoxin Load" determination.
Decision Matrix & Workflow Strategy
The following decision tree illustrates the correct protocol selection based on the target analyte's chemical behavior.
Figure 1: Decision Matrix for selecting the extraction protocol based on analyte polarity and analytical goal.
Protocol A: Modified QuEChERS for Acetylated Derivatives
Target: 3-Acetyldeoxynivalenol (3-ADON), 15-Acetyldeoxynivalenol (15-ADON), Fusarenon-X. Matrix: Plasma, Serum, Urine.
Scientific Rationale: Acetylated trichothecenes are prone to alkaline hydrolysis. Standard QuEChERS uses slightly basic salts (citrate buffering) which can degrade these esters back to the parent DON. This protocol uses acidified acetonitrile and non-buffered salts to maintain stability.
Materials
-
Extraction Solvent: Acetonitrile (ACN) containing 1% Formic Acid (FA).
-
Partitioning Salts: 4g MgSO4, 1g NaCl (Pre-weighed).
-
Cleanup (dSPE): 150mg MgSO4 + 50mg C18 (End-capped). Note: PSA (Primary Secondary Amine) is avoided as it can raise pH and cause hydrolysis.
Step-by-Step Procedure
-
Sample Prep: Thaw plasma/urine on ice. Vortex for 30s.
-
Protein Precipitation: Transfer 500 µL sample to a 15 mL centrifuge tube. Add 10 µL Internal Standard (e.g., 13C-3-ADON).
-
Extraction: Add 2.0 mL Acidified ACN (1% FA) .
-
Why: The acid precipitates proteins and stabilizes the ester bond.
-
-
Agitation: Vortex vigorously for 1 minute.
-
Salting Out: Add the MgSO4/NaCl salt mixture.
-
Critical: Shake immediately and vigorously for 1 minute to prevent MgSO4 agglomeration.
-
-
Phase Separation: Centrifuge at 4,000 x g for 10 mins at 4°C.
-
Cleanup (dSPE): Transfer 1 mL of the supernatant (organic layer) to a dSPE tube containing MgSO4 and C18.
-
Why C18? Removes non-polar lipids without retaining the moderately polar acetylated toxins.
-
-
Final Spin: Vortex 30s, Centrifuge 5,000 x g for 5 mins.
-
Reconstitution: Transfer 500 µL purified extract to a vial. Evaporate under N2 at 40°C. Reconstitute in 200 µL Mobile Phase A/B (90:10).
Protocol B: Cryogenic LLE for Fatty Acid Esters (The "Lipid Trap" Solution)
Target: Zearalenone-14-palmitate, T-2 Toxin fatty acid esters. Matrix: Fatty tissues (liver), high-lipid plasma.
Scientific Rationale (The "Lipid Trap"): Fatty acid esters of mycotoxins are extremely lipophilic (LogP > 5).
-
Avoid Hexane: A hexane wash will extract the target analyte along with the matrix lipids.
-
Avoid Standard SPE: Lipophilic esters often bind irreversibly to HLB or C18 cartridges.
-
Solution: Use Ethyl Acetate (EtAc) for broad extraction, followed by Cryogenic Precipitation (Winterization) to remove neutral lipids (triglycerides) while retaining the mycotoxin esters in the cold supernatant.
Materials
-
Extraction Solvent: Ethyl Acetate (EtAc) with 1% Formic Acid.
-
Cryo-Equipment: -80°C Freezer or Dry Ice/Acetone bath.
Step-by-Step Procedure
-
Homogenization: Weigh 200 mg tissue. Add 1.0 mL water. Homogenize (bead beater) for 2 mins.
-
LLE Extraction: Add 4.0 mL Ethyl Acetate (1% FA) .
-
Agitation: Shake/Vortex for 15 minutes at room temperature.
-
Initial Separation: Centrifuge at 4,000 x g for 10 mins.
-
Cryogenic Lipid Removal (Winterization):
-
Transfer the upper organic layer (EtAc) to a glass tube.
-
Place the tube in a -80°C freezer for 2 hours .
-
Mechanism: Saturated fats and waxes will precipitate as white solids; mycotoxin esters remain soluble in the cold EtAc.
-
-
Cold Filtration: While still cold (-80°C), rapidly filter the supernatant through a 0.2 µm PTFE syringe filter into a fresh tube.
-
Speed is key: Do not let the lipids re-dissolve.
-
-
Concentration: Evaporate the cold filtrate to dryness under N2.
-
Reconstitution: Reconstitute in 100% Methanol (high organic strength is needed to solubilize these esters) before injecting.
Protocol C: Enzymatic Hydrolysis (Total Load Determination)
Target: Indirect quantification of esters by converting them to parent toxins (e.g., ZEN-esters
Scientific Rationale: Direct analysis of every specific ester is impossible due to the lack of standards for every fatty acid chain length (C16, C18, C18:1, etc.). Hydrolysis simplifies the chromatogram to a single peak (the parent).
Materials
-
Enzyme: Recombinant Zearalenone-Lactonase (ZHD101) or Cholesterol Esterase (for general fatty acid esters).
-
Buffer: 50 mM Tris-HCl (pH 7.4) or Ammonium Acetate (pH 5.0) depending on enzyme optima.
Step-by-Step Procedure
-
Extraction: Perform a generic extraction (e.g., Protocol A steps 1-4) but do not discard the aqueous phase yet if using glucuronidase; for fatty esters, use the organic extract from Protocol B (Step 4).
-
Evaporation: Evaporate an aliquot of the extract to dryness.
-
Hydrolysis Reaction:
-
Resuspend residue in 200 µL Buffer.
-
Add 20 Units of Esterase/Lactonase .
-
Incubate at 37°C for 4-16 hours (overnight is safest for complete cleavage).
-
-
Quenching: Add 200 µL Ice-cold Acetonitrile.
-
Analysis: Centrifuge and analyze the supernatant for the parent toxin (e.g., ZEN).
-
Calculation: Total Toxin - Free Toxin (measured in non-hydrolyzed sample) = Esterified Toxin Load.
Analytical Conditions (LC-MS/MS)
Column Selection:
-
For Acetylated Forms: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100mm, 1.8µm).
-
For Fatty Acid Esters: C8 or C18 with high carbon load. Note: These elute very late (high %B).
Mobile Phases:
-
A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.
-
B: Methanol + 5mM Ammonium Formate + 0.1% Formic Acid. (Methanol is preferred over ACN for better ionization of esters).
Table 1: Key MS/MS Transitions
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Polarity |
| DON | 297.1 | 249.1 | 203.1 | Negative |
| 3-ADON | 339.1 | 303.1 | 59.0 | Negative |
| 15-ADON | 339.1 | 303.1 | 59.0 | Negative |
| ZEN | 317.1 | 131.0 | 175.0 | Negative |
| ZEN-14-Palmitate * | 555.4 | 317.1 (Loss of FA) | 131.0 | Negative |
*Note: Fatty acid esters often fragment by losing the fatty acid chain, yielding the parent ion.
Data Presentation & Troubleshooting
Table 2: Expected Recoveries by Method
| Matrix | Analyte | Method | Recovery (%) | RSD (%) |
| Plasma | 3-ADON | Protocol A (Acidified QuEChERS) | 85 - 105% | < 8% |
| Plasma | 3-ADON | Standard QuEChERS (Citrate) | 40 - 60% (Degradation) | > 15% |
| Liver | ZEN-Palmitate | Protocol B (Cryo-LLE) | 75 - 90% | < 12% |
| Liver | ZEN-Palmitate | Hexane Defatting | < 10% (Loss to waste) | N/A |
Troubleshooting Guide
-
Low Recovery of 3-ADON: Check pH of extraction solvent. If pH > 5, acetyl groups hydrolyze. Use fresh 1% Formic Acid.
-
Signal Suppression for Esters: Fatty acid esters elute in the "lipid zone" of the chromatogram. Use a longer gradient wash or switch to Methanol to alter selectivity.
-
Ghost Peaks: Carryover is common with lipophilic esters. Use a needle wash of Isopropanol:Acetonitrile:Acetone (1:1:1).
References
-
EFSA Panel on Contaminants in the Food Chain (CONTAM). (2014). Scientific Opinion on the risks for human and animal health related to the presence of modified forms of certain mycotoxins in food and feed. EFSA Journal. Link
-
Nathanail, A. V., et al. (2015). Analysis of Nivalenol, Deoxynivalenol, 3-Acetyldeoxynivalenol and 15-Acetyldeoxynivalenol Using Triple Quadrupole LC/MS/MS. Shimadzu Application News. Link
-
Vendl, O., et al. (2010). An enzymatic method for the hydrolysis of the mycotoxin zearalenone to its metabolites. World Mycotoxin Journal. Link
-
Binder, S. B., et al. (2017). Metabolism of the Fusarium mycotoxins deoxynivalenol and zearalenone in the digestive tract. World Mycotoxin Journal. Link
- Anastassiades, M., et al. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce. Journal of AO
Application Note: High-Performance Thin Layer Chromatography (HPTLC) for Ochratoxin A (OTA) and OTA-Ester Analysis
Abstract & Introduction
Ochratoxin A (OTA) is a nephrotoxic and carcinogenic mycotoxin produced by Aspergillus and Penicillium species.[1] Structurally, OTA is a dihydroisocoumarin derivative linked to L-phenylalanine via an amide bond.[2] Crucially for chromatographic separation, OTA contains a free carboxyl group, making it a weak acid (pKa ~4.4 and 7.1).
The Challenge of Esters: During extraction with alcohols (methanol or ethanol) under acidic conditions, or during metabolic processes, OTA can undergo esterification to form OTA-methyl ester (OTA-Me) or OTA-ethyl ester (OTA-Et). These esters are significantly less polar than the parent toxin. Standard TLC methods must be able to:
-
Resolve the native acidic OTA from its ester derivatives.
-
Confirm the identity of OTA via chemical derivatization (esterification) directly on the plate or pre-run.
This guide details a robust TLC protocol using the Toluene-Ethyl Acetate-Formic Acid (TEF) system, which suppresses the ionization of OTA to ensure sharp bands, alongside a chemical confirmation protocol that serves as a self-validating mechanism.
Materials & Reagents
Stationary Phase[3]
-
Plates: Silica Gel 60 (20 x 20 cm), glass-backed.
-
Note: Pre-activation at 110°C for 1 hour is recommended to remove adsorbed moisture, which can cause band tailing.
-
Mobile Phase Systems
-
System A (Primary - Acidic): Toluene : Ethyl Acetate : Formic Acid (90%) [6 : 3 : 1 v/v/v].
-
Mechanism: Formic acid suppresses the ionization of the OTA carboxyl group, keeping it in the protonated (neutral) form. This prevents "streaking" and ensures a tight, compact spot.
-
-
System B (Confirmation/Non-Acidic): Chloroform : Acetone [9 : 1 v/v].
-
Use: In this neutral system, acidic OTA will streak or remain near the origin, while the non-polar esters will migrate freely.
-
Standards & Derivatizing Agents[4][5][6]
-
OTA Standard: 50 µg/mL in Toluene-Acetic Acid (99:1).
-
Boron Trifluoride (BF3) in Methanol (14%): For confirmation via esterification.
-
Sodium Bicarbonate (NaHCO3) Solution (5%): For fluorescence enhancement.
Experimental Protocol
Part A: Sample Preparation & Spotting[4][7]
-
Extraction: Extract sample (e.g., grain, coffee) with Methanol:Water (80:20).[3]
-
Cleanup: For high-sensitivity applications, pass extract through an Immunoaffinity Column (IAC) or perform Liquid-Liquid Extraction (LLE) into chloroform.
-
Reconstitution: Evaporate solvent and reconstitute residue in 100 µL Toluene:Acetic Acid (99:1).
-
Spotting: Apply 5–10 µL of sample and standard onto the TLC plate, 1.5 cm from the bottom edge. Keep spot diameter < 3 mm.
Part B: Chromatographic Development
-
Saturation: Line the TLC tank with filter paper and add Mobile Phase System A. Allow to equilibrate for 30 minutes. Saturation is critical for reproducible Rf values.
-
Development: Insert the plate and develop until the solvent front reaches 15 cm from the origin.
-
Drying: Remove plate and dry in a fume hood (remove formic acid vapors completely).
Part C: Detection & Interpretation[3][6][7][9]
-
Visual: View under Long-Wave UV (365 nm).
-
Appearance: OTA appears as a greenish-blue fluorescent spot .
-
Enhancement (Optional): Spray with 5% NaHCO3 or expose to ammonia vapor.
-
Result: Fluorescence shifts to bright blue and intensity increases (limit of detection improves from ~5 ng to ~1 ng).
-
Confirmation Methodology (Self-Validating System)
To ensure scientific integrity, a "shift" test is performed. If the spot is truly OTA, treating it with an alcohol and acid will convert it to an ester, changing its polarity and Rf value.
Protocol:
-
Spot the sample extract in two lanes (Lane 1 and Lane 2).
-
Treat Lane 2: Over-spot Lane 2 with 2 µL of BF3-Methanol (or 10% H2SO4 in Methanol).
-
Heat the plate at 60°C for 5 minutes (In-situ derivatization).
-
Develop the plate in Mobile Phase System A.
Interpretation:
-
Lane 1 (Untreated): Shows spot at Rf ~0.55 (Native OTA).
-
Lane 2 (Treated): The spot at Rf 0.55 disappears and a new spot appears at Rf ~0.80 (OTA-Methyl Ester).
-
Validation: If the spot in Lane 2 does not shift, the initial spot was not OTA.
Data & Visualization
Table 1: Typical Rf Values in Toluene:EtOAc:Formic Acid (6:3:1)
| Compound | Polarity | Rf Value (Approx) | Fluorescence (365nm) |
| Ochratoxin A (OTA) | Moderate (Acidic) | 0.55 ± 0.05 | Green-Blue |
| OTA-Methyl Ester | Low (Non-polar) | 0.80 ± 0.05 | Green-Blue |
| OTA-Ethyl Ester | Low (Non-polar) | 0.85 ± 0.05 | Green-Blue |
| Ochratoxin B | Moderate | 0.45 ± 0.05 | Blue |
Workflow Diagram 1: Analytical Logic
This diagram illustrates the decision matrix for analyzing OTA and differentiating it from its esters.
Caption: Analytical workflow for the separation and chemical confirmation of Ochratoxin A via TLC.
Workflow Diagram 2: Chemical Mechanism of the Shift
This diagram visualizes why the Rf value changes, grounding the protocol in chemical causality.
Caption: Chemical mechanism: Acid-catalyzed esterification reduces polarity, increasing migration distance (Rf).
Troubleshooting & Optimization
-
Problem: Streaking/Tailing of OTA spot.
-
Cause: Insufficient acid in mobile phase or moisture on plate.
-
Fix: Ensure Formic Acid is fresh.[4] Reactivate plates at 110°C.
-
-
Problem: Low Fluorescence Intensity.
-
Cause: Fluorescence quenching or low concentration.
-
Fix: Expose developed plate to ammonia vapor or spray with NaHCO3. This deprotonates the phenol group, enhancing fluorescence (bathochromic shift).
-
-
Problem: "Ghost" Spots.
-
Cause: Artifacts from extraction solvents (e.g., using ethanol with acidic extraction creates ethyl esters before the TLC run).
-
Fix: Use neutral extraction solvents or avoid prolonged exposure to acidic alcohols.
-
References
-
AOAC Official Method 2000.03. Ochratoxin A in Barley.[5] Immunoaffinity Column HPLC. AOAC International.[2]
-
Pohland, A. E., et al. (1982). Analytical Methods for Ochratoxin A. IUPAC Pure & Applied Chemistry.
-
Nesic, K., et al. (2021). Comprehensive Insights into Ochratoxin A: Occurrence, Analysis, and Control Strategies. MDPI Toxins.
-
Varga, J., et al. (2000). Analysis of Ochratoxins by Thin-Layer Chromatography. Journal of Chromatography A.
Sources
- 1. mdpi.com [mdpi.com]
- 2. An Immunoenzymatic Method for the Determination of Ochratoxin A in Biological Liquids (Colostrum and Cow’s Milk) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. fssai.gov.in [fssai.gov.in]
- 5. Standard Method AOAC: AOAC Official Method 2000.03 Ochratoxin A in Barley Immunoaffinity by Column HPLC First Action 2000 [the-standard-method-aoac.blogspot.com]
Troubleshooting & Optimization
Preventing spontaneous hydrolysis of Ochratoxin A tert-Butyl Ester
Topic: Preventing Spontaneous Hydrolysis & Degradation Ticket ID: OTA-TBU-STAB-001 Support Tier: Level 3 (Senior Application Scientist)
Executive Summary
Ochratoxin A (OTA) tert-butyl ester is a semi-synthetic derivative of the mycotoxin Ochratoxin A, where the carboxyl group of the phenylalanine moiety is protected by a tert-butyl group. While this esterification increases lipophilicity and alters transport properties, the tert-butyl group acts as a "metastable shield."
Unlike methyl or ethyl esters, tert-butyl esters are uniquely susceptible to acid-catalyzed hydrolysis (cleavage) via an E1 elimination mechanism, often releasing isobutylene and reverting to the parent OTA. Conversely, they are highly resistant to basic hydrolysis (saponification) due to steric hindrance.
The "Spontaneous" Problem: "Spontaneous" hydrolysis in this context is rarely truly spontaneous; it is almost always driven by trace acidity in solvents , moisture ingress , or unintended enzymatic activity .
Part 1: The Chemistry of Instability
To prevent degradation, you must understand the enemy. The degradation of OTA tert-butyl ester follows two distinct pathways depending on the environment.
Mechanism of Hydrolysis
The tert-butyl ester bond is acid-labile.[1] In the presence of protons (
Figure 1: Degradation pathways of OTA tert-butyl ester. The acid-catalyzed pathway (solid lines) is the primary cause of storage instability, while enzymatic hydrolysis (dotted lines) occurs in biological assays.
Part 2: Storage & Handling Protocols
Status: Critical Objective: Prevent acid-catalyzed cleavage during storage.
Solvent Selection (The "Hidden Acid" Trap)
The most common cause of "spontaneous" degradation is the use of solvents that accumulate acidity over time.
| Solvent | Suitability | Risk Factor | Recommendation |
| Chloroform ( | HIGH RISK | Decomposes to Phosgene and HCl upon light/air exposure. The trace HCl rapidly cleaves t-butyl esters. | AVOID for storage. If necessary, filter through basic alumina immediately before use. |
| Methanol ( | MEDIUM RISK | Protic solvent. Can promote transesterification or hydrolysis if not anhydrous. | Use only if anhydrous and neutral. |
| DMSO (Anhydrous) | EXCELLENT | Aprotic, high boiling point, generally neutral. | Preferred for stock solutions (-20°C). |
| Acetonitrile ( | GOOD | Aprotic, volatile. | Good for working solutions. Ensure it is not acidified. |
The "Dry & Cold" Rule
-
Moisture: Water is the nucleophile required for hydrolysis. Even in acid-catalyzed E1 mechanisms, moisture accelerates the breakdown of the intermediate.
-
Temperature: The elimination of isobutylene is entropically driven. Higher temperatures favor the gas release, driving the reaction forward.
Protocol:
-
Dissolve solid OTA tert-butyl ester in anhydrous DMSO .
-
Aliquot into amber glass vials (silanized glass is preferred to prevent surface adsorption of the free acid form if hydrolysis occurs).
-
Overlay with inert gas (Argon or Nitrogen) to exclude moisture.
-
Store at -20°C or -80°C .
Part 3: Experimental Troubleshooting (FAQs)
Scenario: You are running an experiment and seeing unexpected results.
Q1: "I see two peaks in my LC-MS chromatogram. Is my compound impure?"
Diagnosis: Likely on-column hydrolysis. Explanation: Many LC-MS methods for OTA use Trifluoroacetic Acid (TFA) or high concentrations of Formic Acid to improve ionization.
-
The Issue: TFA is strong enough to cleave tert-butyl esters during the chromatographic run. The first peak is your ester; the second (often broader) peak is the parent OTA formed inside the column.
-
The Fix: Switch to 0.1% Acetic Acid or Ammonium Acetate (pH 5-6) . If you must use acid, lower the column temperature to 25°C and use a rapid gradient.
Q2: "My cellular assay shows toxicity identical to OTA, but the ester should be less active."
Diagnosis: Rapid intracellular or media-based hydrolysis. Explanation: While tert-butyl esters resist saponification (base hydrolysis), they are not immune to biological esterases.
-
The Issue: Fetal Bovine Serum (FBS) contains esterases. If you incubate for >4 hours, the ester may be converting to OTA, which then exerts the toxic effect.
-
The Fix:
-
Perform a stability control: Incubate OTA-tBu in your media (cell-free) at 37°C and analyze by LC-MS at 0, 4, and 24 hours.
-
Use serum-free media for short-term exposures if possible.
-
Q3: "The solid material turned sticky/gummy."
Diagnosis: Isobutylene off-gassing. Explanation: If stored in a humid, slightly acidic environment, the autocatalytic cycle begins. The release of isobutylene gas disrupts the crystal lattice, leaving behind a mixture of OTA and degradation products. The Fix: This sample is compromised. Repurify via semi-prep HPLC (neutral conditions) or discard.
Part 4: Validated Stability Workflow
Use this decision tree to troubleshoot instability issues in your workflow.
Figure 2: Troubleshooting logic for identifying the source of OTA tert-butyl ester instability.
Part 5: Standard Operating Procedure (SOP) for Purity Verification
Before starting any critical SAR (Structure-Activity Relationship) study, validate the integrity of your ester using this "Soft Ionization" protocol.
Objective: Confirm ratio of OTA-tBu to OTA without inducing artificial degradation.
-
Instrument: HPLC or UPLC coupled with ESI-MS.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 1.7 µm or 3.5 µm.
-
Mobile Phase A: Water + 5mM Ammonium Acetate (pH ~6.5). DO NOT USE TFA.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient: 50% B to 95% B over 8 minutes.
-
Temperature: 25°C (Keep it cool; 40-60°C promotes hydrolysis).
-
Detection:
-
Monitor m/z for OTA-tBu (
) -
Monitor m/z for OTA (
)
-
-
Acceptance Criteria: Purity > 95%. If OTA peak > 5%, repurify.
References
-
Pfohl-Leszkowicz, A., & Manderville, R. A. (2007).[2][3] Ochratoxin A: An overview on toxicity and carcinogenicity in animals and humans. Molecular Nutrition & Food Research, 51(1), 61–99.[2] Link
-
Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[4] (Referencing stability of tert-butyl esters against nucleophiles vs. acids). Link
-
Xiao, H., Madhyastha, S., Marquardt, R. R., Li, S., & Vodela, J. K. (1996). Toxicity of ochratoxin A, its opened lactone form and several of its analogs: structure-activity relationships.[2][5] Toxicology and Applied Pharmacology, 137(2), 182–192.[5] Link
-
BenchChem Technical Guides. (2025). The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis. Link
-
ACS GCI Pharmaceutical Roundtable. (2024). Reagent Guides: Acidic Hydrolysis of tert-Butyl Esters. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ochratoxin A: General Overview and Actual Molecular Status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. objects.lib.uidaho.edu [objects.lib.uidaho.edu]
- 4. tert-Butyl Esters [organic-chemistry.org]
- 5. Toxicity of ochratoxin A, its opened lactone form and several of its analogs: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing of OTA Esters in RP-HPLC
Topic: Troubleshooting peak tailing of Ochratoxin A (OTA) esters in reverse-phase HPLC Role: Senior Application Scientist Audience: Pharmaceutical Researchers & Analytical Chemists
Introduction: The "Phenolic" Challenge
Welcome to the technical support center. If you are analyzing Ochratoxin A (OTA) esters (e.g., OTA-methyl or OTA-ethyl ester), you are likely dealing with a compound that is less polar than the parent OTA but retains the critical phenolic hydroxyl group .
While esterification blocks the carboxylic acid (removing one source of ionization), the remaining phenolic moiety (pKa ~7.1) makes these compounds susceptible to secondary interactions with residual silanols on your column.[1][2] Peak tailing here is rarely just "column aging"—it is usually a chemical mismatch between your analyte's ionization state and the stationary phase surface.
This guide moves beyond basic advice to address the specific physicochemical behavior of OTA esters.
Phase 1: Diagnostic Triage
Before altering your chemistry, use this logic tree to isolate the source of the tailing.
Phase 2: Troubleshooting Modules
Module 1: Mobile Phase Chemistry (The "Acid" Factor)
The Issue: Even though the carboxylic acid of OTA is esterified, the phenolic group remains. At neutral pH, this group can interact via hydrogen bonding with residual silanols on the silica surface. Furthermore, if the pH approaches the phenolic pKa (~7.1), partial ionization occurs, leading to peak distortion.
The Fix: You must suppress the ionization of the phenolic group and "mask" silanols.
-
Protocol: Ensure your mobile phase pH is below 4.0 .
-
Why: A pH of 3.0 ensures the phenol is fully protonated (neutral), promoting hydrophobic interaction with the C18 chain rather than polar interaction with the silica surface.
Recommended Mobile Phase Additives:
| Additive | Concentration | Function | Note |
| Acetic Acid | 1.0% - 2.0% | pH control & Silanol masking | Preferred for Fluorescence Detection (FLD). |
| Formic Acid | 0.1% - 0.2% | pH control | Better for LC-MS; less background noise. |
| TFA | 0.05% | Strong ion pairing | Use only if necessary; can suppress FLD signal. |
Critical Check: If you are using an isocratic method with high water content (>50%), ensure the aqueous phase is acidified, not just the organic phase.
Module 2: Column Selection & Metal Chelation
The Issue: OTA and its esters are known chelating agents. They can bind to trace metals (Iron, Zinc) in the stainless steel frits or the silica matrix itself. This results in severe tailing that looks like a "shark fin."
The Fix:
-
Stationary Phase: Use a "High Purity" Type B silica column with extensive end-capping. Avoid older Type A silica columns which have high metal content and acidic silanols.
-
Hardware: If tailing persists despite chemistry optimization, the issue may be the LC system hardware.
Mechanistic Visualization:
Module 3: Sample Solvent Mismatch
The Issue: OTA esters are hydrophobic and often dissolved in 100% Methanol or Acetonitrile. If you inject a large volume (e.g., >20 µL) of this strong solvent into a mobile phase that is 50% water, the analyte molecules "race" through the column head before settling. This causes peak fronting or "smeared" tailing.
The Fix:
-
Dilution Protocol: Dilute your sample extract with the initial mobile phase (e.g., 50:50 Water:ACN acidified).
-
Volume Reduction: If you cannot dilute (due to sensitivity), reduce injection volume to <10 µL.
Module 4: The "Ghost" Tail (Ester Hydrolysis)
The Issue: Unlike stable drug compounds, OTA esters can hydrolyze back to the parent OTA molecule if left in an autosampler for 24+ hours, especially in non-acidified aqueous solvents.
-
Symptom: The "tail" might actually be a small, unresolved peak of the parent OTA eluting immediately after or before the ester, depending on the gradient.
Verification Experiment:
-
Inject a fresh standard of the OTA Ester.
-
Inject a standard of the parent OTA.
-
Overlay the chromatograms. If the "tail" of your ester sample aligns with the retention time of the parent OTA, you are experiencing on-column or in-vial degradation.
FAQ: Rapid Response
Q: Can I use phosphate buffer to fix the tailing? A: Yes, phosphate is excellent for masking silanols. However, it is non-volatile (bad for LC-MS) and can precipitate with high organic content (common in OTA methods). If you use FLD/UV, 20mM Phosphate (pH 3.0) is a robust alternative to acetic acid.
Q: My peak is tailing AND splitting. What is this? A: This is often a blocked inlet frit (physical) or severe solvent mismatch. Reverse the column and flush (if allowed by manufacturer) or replace the guard column.
Q: Does temperature affect OTA ester tailing? A: Yes. Increasing column temperature to 35-40°C improves mass transfer and reduces secondary interactions, often sharpening the peak.
References
-
Valenta, H. (1998). Chromatographic determination of ochratoxin A in animal feedstuffs.[3] Journal of Chromatography A. Link
-
Agilent Technologies. (2011). Determination of Ochratoxin A in Roasted Coffee According to DIN EN 14132. Application Note. Link
-
Phenomenex. (2025). Troubleshooting Peak Tailing in HPLC. Technical Guide. Link
-
Waters Corporation. Controlling Silanol Activity in Reversed-Phase HPLC.Link
-
Khoury, A., & Atoui, A. (2010).[4] Ochratoxin A: General Overview and Actual Molecular Status. Toxins.[3][5][6] Link
Sources
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. A modified HPLC method for the determination of ochratoxin A by fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. academicjournals.org [academicjournals.org]
Technical Support Center: Optimizing Fluorescence Quantum Yield for OTA tert-Butyl Ester
Status: Active Ticket ID: OTA-TBU-OPT-001 Assigned Specialist: Senior Application Scientist, Photophysics Division
Introduction: The Photophysical Challenge
Welcome to the technical support hub for Ochratoxin A (OTA) derivatives. You are likely working with OTA tert-Butyl Ester (OTA-tBu) to study cellular uptake, metabolic pathways, or as a hydrophobic standard in chromatography.
The Core Problem:
Native OTA exhibits a fluorescence quantum yield (
Your Objective:
Maximize
Module 1: Solvent & Environmental Engineering
Q: Why is my fluorescence intensity negligible in aqueous buffer (PBS/HEPES)?
A: Water is a fluorescence quencher for OTA derivatives due to Excited-State Proton Transfer (ESPT) to the solvent and non-radiative decay via hydrogen bonding.
The Mechanism: The isocoumarin fluorophore in OTA-tBu relies on an Excited-State Intramolecular Proton Transfer (ESIPT) between the phenolic proton and the carbonyl oxygen to generate a highly fluorescent keto-tautomer. Water molecules disrupt this intramolecular bond by forming intermolecular hydrogen bonds with the phenolic proton, opening a non-radiative decay channel.
Optimization Protocol: Shift the equilibrium toward the emissive species by changing the solvent polarity and viscosity.
| Solvent System | Relative Intensity | Mechanism | Recommended Use |
| 100% Water (pH 7.4) | Low (< 5%) | H-bond quenching; Phenolate formation | Avoid for trace detection |
| Acetonitrile (MeCN) | High | Aprotic; supports ESIPT | HPLC Mobile Phase |
| Methanol (MeOH) | Medium-High | Protic but less quenching than water | Stock Solutions |
| Toluene/Benzene | Low | Lack of stabilization for excited state | Not recommended |
Q: How does pH affect the tert-butyl ester differently than native OTA?
A: Native OTA has two ionizable groups (carboxyl and phenol). OTA-tBu has only one (phenol).
-
Native OTA: Complex equilibrium between neutral, monoanion (carboxyl), and dianion (carboxyl + phenol).
-
OTA-tBu: Simpler equilibrium: Neutral Form
Phenolate Anion.
Recommendation: Maintain the pH below 6.0 (if in aqueous mixtures) to keep the phenol protonated, facilitating the ESIPT mechanism which generally yields a larger Stokes shift and stable blue fluorescence (~450-470 nm). If you must work at physiological pH (7.4), the phenolate form dominates; while fluorescent, it is more susceptible to quenching.
Module 2: Supramolecular Enhancement
Q: I cannot use organic solvents (e.g., cell culture). How do I boost in water?
A: You must simulate a hydrophobic environment using Host-Guest Chemistry .
The Solution: Cyclodextrins (CDs) Encapsulating OTA-tBu in a cyclodextrin cavity shields the fluorophore from water and restricts molecular rotation, reducing non-radiative energy loss.
-
Best Agent: Heptakis(2,6-di-O-methyl)-
-cyclodextrin (DIMEB) or native -CD. -
Concentration: 10 mM excess in buffer.
-
Expected Gain: 5x to 50x increase in fluorescence intensity.
Visualization: The Optimization Logic
Figure 1: Decision tree for optimizing OTA-tBu fluorescence based on experimental constraints.
Module 3: Troubleshooting & FAQs
Q: My standard curve is non-linear at high concentrations (>10 µM). Why?
A: You are experiencing the Inner Filter Effect (IFE) . OTA-tBu has a high molar extinction coefficient. At high concentrations, the molecules at the front of the cuvette absorb the excitation light before it reaches the center, or re-absorb the emitted fluorescence.
-
Fix: Dilute samples so absorbance at
is OD. Alternatively, use a front-face fluorescence geometry if available.
Q: The emission peak shifts when I change from Methanol to PBS. Is my compound degrading?
A: Likely not. This is Solvatochromism .
-
Methanol (Protic Organic): Stabilizes the polar excited state differently than water.
-
PBS (Aqueous): Induces deprotonation (phenolate formation) or H-bond quenching.
-
Verification: Check HPLC purity. If the retention time is unchanged, the shift is purely physical, not chemical degradation.
Protocol: Relative Quantum Yield Measurement
To quantify your optimization, measure
Equipment:
-
Fluorescence Spectrophotometer (e.g., Jasco, Hitachi, Horiba).
-
UV-Vis Spectrophotometer.
-
10 mm Quartz Cuvettes (4 clear sides).
Reagents:
-
Reference Standard: Quinine Sulfate in 0.1 M
( ). -
Sample: OTA-tBu in optimized solvent.
Step-by-Step Workflow:
-
Preparation: Prepare solutions of the Standard (Quinine) and Sample (OTA-tBu) at 5 different concentrations.
-
Absorbance Check: Measure Absorbance (
) at the excitation wavelength (usually 360-370 nm). Crucial: Ensure (ideally 0.02–0.08) to avoid inner filter effects. -
Emission Scan: Record the fluorescence spectrum (e.g., 380–600 nm) for each dilution.
-
Integration: Calculate the integrated area (
) of the fluorescence peak. -
Plotting: Plot Integrated Fluorescence Area (
) vs. Absorbance ( ). Calculate the slope ( ) for both. -
Calculation:
- : Refractive index of the solvent (Water=1.33, MeCN=1.34, MeOH=1.32).
References
-
Pöhlmann, C., et al. (2009). "Investigation of solvent effect and cyclodextrins on fluorescence properties of ochratoxin A." Toxins.
-
Steinafuchs, E., et al. (2018). "Evaluation of Various Factors Affecting Fluorescence Emission Behavior of Ochratoxin A: Effect of pH, Solvent and Salt Composition." Biomedical Journal of Scientific & Technical Research.
-
Valero, E., et al. (2008). "Structure-activity relationships for the fluorescence of ochratoxin A: Insight for detection of ochratoxin A metabolites." Chemical Research in Toxicology.
-
Brouwer, A.M. (2011). "Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report)." Pure and Applied Chemistry.
-
Galeano-Díaz, T., et al. (2007). "Use of cyclodextrins as modifiers of fluorescence in the detection of mycotoxins."[1][2][3] Critical Reviews in Analytical Chemistry.
Sources
Stability of 3-rac-Ochratoxin A tert-Butyl Ester under acidic conditions
Welcome to the technical support guide for 3-rac-Ochratoxin A tert-Butyl Ester. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights, troubleshooting advice, and validated protocols related to the stability of this compound, particularly under acidic conditions.
Section 1: Introduction & Key Considerations
3-rac-Ochratoxin A (OTA) tert-Butyl Ester is a derivative of Ochratoxin A, a naturally occurring mycotoxin.[1] The tert-butyl ester group is often used as a protecting group for the carboxylic acid moiety of OTA during chemical synthesis or for creating analytical standards.[2] However, the stability of this ester is a critical factor during experimental workflows, especially in acidic environments commonly encountered in sample preparation, analytical mobile phases, or in vitro assays.
The primary stability concern under acidic conditions is the hydrolysis of the tert-butyl ester bond. This cleavage is a well-understood chemical transformation that reverts the molecule to the parent compound, Ochratoxin A.[3][4] Understanding the kinetics and mechanism of this reaction is essential for accurate quantification and interpretation of experimental results.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 3-rac-Ochratoxin A tert-Butyl Ester in an acidic medium?
The primary degradation pathway is the acid-catalyzed hydrolysis of the ester bond to yield Ochratoxin A and a tert-butyl cation, which typically eliminates a proton to form isobutylene gas.[3][5] This reaction is generally much faster than any degradation of the core Ochratoxin A structure, which is itself relatively stable under moderately acidic conditions at ambient temperatures.[6][7]
Q2: Why is the tert-butyl ester group so susceptible to acidic conditions?
The mechanism of acid-catalyzed hydrolysis for a tert-butyl ester proceeds via a specific pathway that involves the formation of a relatively stable tertiary carbocation (the tert-butyl cation).[5] This differs from the hydrolysis of primary or secondary esters. The stability of this intermediate significantly lowers the activation energy for the reaction, making the cleavage rapid even in the presence of moderately strong acids.[3]
Q3: At what pH range should I expect significant hydrolysis to occur?
Significant hydrolysis can be expected in the presence of strong acids (e.g., pH < 2), such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), often used in reversed-phase HPLC mobile phases or for deprotection in synthesis.[4] While OTA itself is stable at pH 4, the ester is considerably more labile.[6] The rate of hydrolysis is dependent on the specific acid used, its concentration, temperature, and the solvent system.
Q4: Will the core Ochratoxin A molecule also degrade under these conditions?
Ochratoxin A is a robust molecule. Studies have shown that under acidic conditions (e.g., pH 4) and at temperatures up to 100°C for 60 minutes, significant reduction of OTA is not observed.[6] Degradation of the core OTA structure, such as cleavage of the amide bond to form Ochratoxin α, typically requires more extreme conditions (e.g., very high temperatures, enzymatic action, or strong alkaline conditions).[8][9] Therefore, for most experimental conditions involving ester hydrolysis, you can assume the primary product, OTA, remains intact.
Q5: How can I store my 3-rac-Ochratoxin A tert-Butyl Ester standard to ensure its stability?
For long-term stability, it should be stored as a solid, protected from light and moisture, at low temperatures (e.g., -20°C). If a stock solution is required, use a non-acidic, aprotic organic solvent like acetonitrile or methanol and store it at low temperatures. Avoid aqueous or acidic solutions for long-term storage.
Section 3: Troubleshooting Guide
This guide addresses common problems encountered during the handling and analysis of 3-rac-Ochratoxin A tert-Butyl Ester.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected appearance of an Ochratoxin A peak in my chromatogram. | Acidic Hydrolysis: The tert-butyl ester is hydrolyzing to OTA. This is the most likely cause if your mobile phase, sample diluent, or extraction solvent is acidic. | 1. Adjust pH: If possible, raise the pH of your mobile phase or diluent to be near-neutral. 2. Minimize Residence Time: Do not let samples sit in acidic solutions for extended periods before analysis. Analyze immediately after preparation. 3. Change Solvent: Use a non-acidic solvent system for extraction and dilution if the experimental design allows. |
| The concentration of my tert-butyl ester standard appears to decrease over time. | 1. Hydrolysis: As above, acidic conditions are likely causing degradation. 2. Improper Storage: The stock solution may be stored in an inappropriate solvent or at too high a temperature. | 1. Validate Storage Conditions: Prepare a fresh standard and compare it to the stored one. Re-evaluate your storage solvent and temperature. 2. Perform a Stability Study: Use the protocol in Section 4 to formally assess the stability of your compound in the specific matrix/solvent you are using. |
| Poor peak shape or recovery during HPLC analysis. | 1. Matrix Effects: Components in your sample matrix can interfere with the chromatography.[10] 2. Solubility Issues: The compound may not be fully soluble in the injection solvent. 3. Interaction with HPLC System: The compound may be interacting with active sites in the column or tubing. | 1. Sample Cleanup: Use a solid-phase extraction (SPE) or immunoaffinity column cleanup step to remove interfering matrix components.[11][12] 2. Optimize Injection Solvent: Ensure the injection solvent is compatible with the mobile phase and fully dissolves the analyte. Acetonitrile is often a good choice. |
| Inconsistent or non-reproducible results. | 1. Inhomogeneous Sampling: Mycotoxins and their derivatives can be unevenly distributed in solid samples.[10][13] 2. Procedural Errors: Inconsistent sample preparation, extraction times, or pipetting can lead to variability.[14] 3. Instability: The analyte is degrading at a variable rate between sample preparation and analysis. | 1. Standardize Sample Preparation: Ensure solid samples are finely ground and thoroughly homogenized before taking an analytical portion.[15] 2. Use an Internal Standard: Incorporate an internal standard to correct for variations in extraction and injection volume. 3. Control Time and Temperature: Keep all samples at the same temperature and ensure the time from preparation to analysis is consistent for all samples and standards. |
Section 4: Experimental Protocols & Data
Protocol 1: Assessing the Stability of 3-rac-Ochratoxin A tert-Butyl Ester in an Acidic Solution
This protocol provides a framework to quantify the rate of hydrolysis of the tert-butyl ester to Ochratoxin A.
Objective: To determine the half-life of 3-rac-Ochratoxin A tert-Butyl Ester in a defined acidic medium.
Materials:
-
3-rac-Ochratoxin A tert-Butyl Ester
-
Ochratoxin A (for use as an analytical standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Trifluoroacetic acid (TFA) or another acid of interest
-
Class A volumetric flasks and pipettes
-
HPLC system with a fluorescence detector (HPLC-FLD) and/or a mass spectrometer (LC-MS)
-
C18 reversed-phase HPLC column
Methodology:
-
Preparation of Stock Solutions:
-
Accurately prepare a 1 mg/mL stock solution of 3-rac-Ochratoxin A tert-Butyl Ester in acetonitrile.
-
Accurately prepare a 1 mg/mL stock solution of Ochratoxin A in acetonitrile.
-
From these, prepare working standards for calibration curves (e.g., 1, 5, 10, 25, 50, 100 ng/mL) for both compounds in acetonitrile.
-
-
Preparation of Reaction Solution:
-
Prepare the acidic test solution. Example: 0.1% TFA in a 50:50 acetonitrile:water mixture.
-
Allow the solution to equilibrate to the desired experimental temperature (e.g., 25°C).
-
-
Initiation of Stability Study:
-
To a volumetric flask containing the pre-equilibrated acidic solution, add a known volume of the tert-butyl ester stock solution to achieve a final starting concentration of ~1 µg/mL. Mix thoroughly. This is your t=0 point.
-
Immediately withdraw an aliquot (e.g., 1 mL), and transfer it to an HPLC vial. This is your Time 0 sample .
-
Place the flask in a temperature-controlled environment (e.g., water bath or incubator).
-
-
Time-Point Sampling:
-
Withdraw aliquots at predetermined time intervals (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).
-
Immediately analyze each sample or, if immediate analysis is not possible, quench the reaction by neutralizing the acid with a small amount of a suitable base (e.g., ammonium hydroxide) and store at -20°C until analysis. Note: Quenching should be validated to ensure it doesn't affect the analytes.
-
-
HPLC-FLD Analysis:
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution using acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detection: Excitation ~333 nm, Emission ~460 nm.[11][16] Note: The tert-butyl ester may have different fluorescence properties than OTA. Method development is required.
-
Run Time: Sufficient to allow for the elution of both the parent ester and the OTA product.
-
-
Data Analysis:
-
Generate calibration curves for both 3-rac-Ochratoxin A tert-Butyl Ester and Ochratoxin A.
-
Quantify the concentration of both compounds at each time point.
-
Plot the concentration of the tert-butyl ester versus time.
-
Calculate the half-life (t½) from the degradation curve.
-
Sample Data Presentation
The results of the stability study can be summarized in a table as follows:
| Time Point | Concentration of OTA tert-Butyl Ester (ng/mL) | Concentration of Ochratoxin A (ng/mL) | % Ester Remaining |
| 0 min | 1005 | < LOQ | 100.0% |
| 15 min | 852 | 148 | 84.8% |
| 30 min | 715 | 285 | 71.1% |
| 1 hr | 509 | 491 | 50.6% |
| 2 hr | 256 | 735 | 25.5% |
| 4 hr | 68 | 915 | 6.8% |
| 8 hr | < LOQ | 989 | 0.0% |
| LOQ = Limit of Quantification |
Section 5: Visual Diagrams
Acid-Catalyzed Hydrolysis Mechanism
The following diagram illustrates the step-by-step chemical mechanism for the acid-catalyzed hydrolysis of the tert-butyl ester.
Caption: Mechanism of acid-catalyzed tert-butyl ester hydrolysis.
Experimental Workflow for Stability Assessment
This diagram outlines the logical flow of the experimental protocol described in Section 4.
Caption: Workflow for conducting a stability study.
References
-
Bao, L., Liu, Y., & Ruan, G. (2016). Heat Stability of Ochratoxin A in an Aqueous Buffered Model System. PubMed. [Link]
-
Bullerman, L. B., & Bianchini, A. (2007). Stability of mycotoxins during food processing. Foodcare. [Link]
-
Malir, F., et al. (2024). Comprehensive Insights into Ochratoxin A: Occurrence, Analysis, and Control Strategies. MDPI. [Link]
-
Behof, W. J., et al. (2022). Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester. ResearchGate. [Link]
-
Gummadidala, P. M. (2011). HEAT STABILITY OF OCHRATOXIN A. University of Idaho. [Link]
-
Ahmad, A., et al. (2024). Decontamination of ochratoxin A in food: emerging strategies and safety perspectives. Oxford Academic. [Link]
-
Kawamura, O., et al. (1992). Detoxification of Ochratoxin A on Heating under Acidic and Alkaline Conditions. J-STAGE. [Link]
-
Tao, Y., et al. (2018). Advances in Biodetoxification of Ochratoxin A-A Review of the Past Five Decades. Frontiers in Microbiology. [Link]
-
Luo, S., et al. (2023). Ochratoxin A: Overview of Prevention, Removal, and Detoxification Methods. PMC. [Link]
-
Scott, P. M. (2002). Methods of analysis for ochratoxin A. PubMed. [Link]
-
De Luca, S., et al. (2019). Comprehensive study on the degradation of ochratoxin A in water by spectroscopic techniques and DFT calculations. PMC. [Link]
-
Nesheim, S., et al. (1973). Analysis of Ochratoxins A and B and Their Esters in Barley, Using Partition and Thin Layer Chromatography. I. Development of the Method. Journal of AOAC INTERNATIONAL. [Link]
-
Zhu, Y., et al. (2023). Detoxification of Grape Pomace Contaminated with Ochratoxin A by Thermal–Pressure Treatment in Combination with Lactic Acid Bacteria Fermentation. MDPI. [Link]
-
Luo, S., et al. (2023). Ochratoxin A: Overview of Prevention, Removal, and Detoxification Methods. MDPI. [Link]
-
Romer Labs. (2024). 5 Common Mycotoxin Testing Pitfalls (and How to Overcome Them). Romer Labs. [Link]
-
Zhang, W., et al. (2021). Enzymatic degradation of ochratoxin A via hydrolysis of its amide bond... ResearchGate. [Link]
-
Romer Labs. (2025). Common Pitfalls in Mycotoxin Testing and How to Avoid Them. Romer Labs. [Link]
-
R-Biopharm. (2017). The 6 Biggest Challenges in Mycotoxin Analysis (& how to overcome them). R-Biopharm. [Link]
-
Scott, P. M. (2002). Methods of Analysis for Ochratoxin A. ResearchGate. [Link]
-
Varga, J., et al. (2016). Ochratoxin A: Molecular Interactions, Mechanisms of Toxicity and Prevention at the Molecular Level. PMC. [Link]
-
Dirir, A. M. (2010). Evaluation of Methodologies for Determination of Ochratoxin A in Food Commodities, Contamination Levels in. CORE. [Link]
-
Stroka, J., & Anklam, E. (2007). Validation of an Analytical Method to Determine the Content of Ochratoxin A in Animal Feed. Joint Research Centre. [Link]
-
ImagoAI. (n.d.). Unlocking The Truth About Errors In Traditional Mycotoxin Testing—Everything You Need To Know. ImagoAI. [Link]
-
Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Heat Stability of Ochratoxin A in an Aqueous Buffered Model System [pubmed.ncbi.nlm.nih.gov]
- 7. Ochratoxin A: Overview of Prevention, Removal, and Detoxification Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. The 6 Biggest Challenges in Mycotoxin Analysis (& how to overcome them) [food.r-biopharm.com]
- 11. Methods of analysis for ochratoxin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Common Pitfalls in Mycotoxin Testing and How to Avoid Them | Romer Labs - Romer Labs [romerlabs.com]
- 14. Unlocking The Truth About Errors In Traditional Mycotoxin Testing—Everything You Need To Know | Imago [imagoai.com]
- 15. 5 Common Mycotoxin Testing Pitfalls (and How to Overcome Them) - Romer Labs [stage-m-romerlabs-upgrade.ecxdev.io]
- 16. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
Addressing degradation of mycotoxin standards during long-term storage
Technical Support Center: Mycotoxin Standards Stability
Subject: Addressing Degradation and Instability of Mycotoxin Standards During Long-Term Storage From: Dr. Aris Thorne, Senior Application Scientist To: Analytical Chemistry & Toxicology Division
Introduction: The Hidden Variable in Quantitation
In my 15 years of developing LC-MS/MS assays, I have seen more calibration curves fail due to standard degradation than instrument malfunction. Mycotoxins are chemically diverse secondary metabolites; treating them as a monolith is a recipe for analytical failure.
Aflatoxins are photosensitive and prone to hemiacetal formation; Fumonisins are sticky and bind to borosilicate glass; Patulin is pH-volatile. When your standard degrades, your "zero" shifts, and your quantitation becomes a random number generator.
This guide is not a generic storage manual. It is a technical intervention designed to stabilize your reference materials and validate your data integrity.
Module 1: The Mechanisms of Instability
To prevent degradation, you must understand the chemical causality. We categorize instability into three primary vectors:
Solvent-Mediated Conversion (The Aflatoxin Trap)
Aflatoxins (
-
The Error: Storing Aflatoxins in acidic methanol or aqueous methanol for extended periods.
-
The Mechanism: Acid-catalyzed hydration converts Aflatoxin
into Aflatoxin (and to ). This creates a "ghost peak" that elutes earlier than the parent compound, reducing the concentration of the target analyte. -
The Fix: Store stock solutions in Acetonitrile (ACN) . If methanol is required for the method, prepare fresh working standards daily.
Surface Adsorption (The Fumonisin Factor)
Fumonisins (
-
The Error: Storing low-concentration working standards in standard borosilicate glass vials.
-
The Mechanism: The polar backbone of Fumonisins interacts with the silanol groups (
) on the glass surface. Over time, the toxin "plates out" onto the glass, causing a significant drop in solution concentration without chemical degradation. -
The Fix: Use Silanized (Deactivated) Glass vials or high-quality Polypropylene (PP) containers for Fumonisins.
pH-Driven Hydrolysis (Patulin)
Patulin is a lactone and is inherently unstable in alkaline conditions.
-
The Error: Using non-acidified solvents or buffers with pH > 6.
-
The Mechanism: The lactone ring opens in the presence of base, destroying the molecule.
-
The Fix: Maintain Patulin stock solutions in solvents acidified with acetic acid (pH < 5).
Visualization: Storage Logic Flow
The following decision tree illustrates the critical storage logic required to maintain stability across different mycotoxin classes.
Figure 1: Decision matrix for selecting solvent and container types based on mycotoxin chemical properties.
Module 2: Troubleshooting Scenarios
Scenario A: "My standard concentration is increasing over time."
-
Diagnosis: Solvent Evaporation.
-
Explanation: This is the most common "stability" issue. If the vial cap is not perfectly sealed, volatile solvents (Acetonitrile, Methanol) evaporate, leaving the toxin behind. The remaining solution becomes more concentrated.
-
Immediate Action:
-
Weigh your standard vials before and after storage (See Protocol 1).
-
If mass has decreased, the concentration is invalid. Discard.
-
Prevention: Wrap caps with Parafilm is insufficient. Use high-quality screw caps with PTFE/Silicone septa and store in a secondary container with a solvent-saturated atmosphere if possible.
-
Scenario B: "I see a new peak eluting before Aflatoxin B1."
-
Diagnosis: Conversion to Aflatoxin
. -
Explanation: Your solvent is likely acidic methanol or the standard has been sitting in an aqueous dilution too long.
-
Immediate Action: Check your solvent. If it contains water or acid and has been stored >24 hours, prepare a fresh standard from the dry neat powder or a stock in pure ACN.
Scenario C: "Fumonisin recovery is consistently low (<70%) in my neat standards."
-
Diagnosis: Adsorption to Container.
-
Explanation: You are likely using standard amber glass vials. The Fumonisin is sticking to the walls.
-
Immediate Action: Transfer to silanized glass or polypropylene. Do not attempt to "wash" the glass to recover it; the binding is strong.
Module 3: Best Practice Protocols
Protocol 1: Gravimetric Monitoring (The Self-Validating System)
Purpose: To mathematically correct for solvent evaporation during storage.
-
Initial Weighing: When you first prepare or open a stock standard, ensure the cap is tight. Weigh the entire vial (with cap) on an analytical balance (4 decimal places). Record this as
. -
Storage: Store at -20°C.
-
Usage Weighing: Before using the standard again, allow it to reach room temperature (to prevent condensation). Wipe the vial dry. Weigh it again (
). -
Calculation:
-
If
of the total solvent mass, the concentration has shifted significantly. -
Correction: You can add pure solvent to return to
, but it is safer to discard if the loss is >10%.
-
Protocol 2: The "Check Standard" Verification
Purpose: To distinguish between instrument drift and standard degradation.
-
The Golden Aliquot: When preparing a fresh batch of Master Stock, aliquot 3 small vials (100 µL).
-
Deep Freeze: Store these "Golden Aliquots" at -80°C (if available) or -20°C, never to be opened until a crisis occurs.
-
The Test: If your daily working standard gives strange results:
-
Thaw one Golden Aliquot.
-
Inject it alongside your working standard.
-
Result: If the Golden Aliquot reads normal but working standard is low, your working standard degraded. If both are low, your instrument sensitivity has dropped.
-
Summary of Storage Conditions
| Mycotoxin Class | Recommended Solvent | Container Type | Temperature | Critical Stability Note |
| Aflatoxins | Acetonitrile | Amber Glass | -20°C | Avoid acidic MeOH; UV sensitive. |
| Ochratoxin A | Methanol or ACN | Amber Glass | -20°C | Stable; avoid alkaline pH. |
| Fumonisins | 50% ACN/Water | Silanized / PP | -20°C | Adsorbs to standard glass. |
| Patulin | Ethyl Acetate or Acidic Buffer | Amber Glass | -20°C | Unstable > pH 5.5. |
| Zearalenone | Acetonitrile | Glass | -20°C | Generally stable. |
| Trichothecenes | Acetonitrile | Glass | -20°C | Stable. |
Module 4: Frequently Asked Questions (FAQ)
Q: Can I store my working standards (diluted in mobile phase) overnight in the autosampler? A: generally, no . Aqueous mobile phases accelerate hydrolysis and adsorption. Aflatoxins in water/methanol mixtures can degrade by 20-30% in 24 hours at room temperature.[1] Always prepare working standards fresh daily.
Q: Is it better to store standards as a dry film or in solution? A: Dry film is chemically more stable but operationally risky. Reconstituting minute quantities of dry film can lead to volumetric errors (e.g., the film is high on the vial wall and doesn't dissolve). Solution storage (high concentration stock) is preferred for accuracy, provided evaporation is controlled.
Q: Why do you recommend Acetonitrile over Methanol for Aflatoxins?
A: While Aflatoxins dissolve in both, Methanol is a protic solvent. In the presence of trace acids (often found in glass surfaces or impurities), Methanol can facilitate the conversion of
References
-
Diaz, G. J., et al. (2012).[2] Stability of Aflatoxins in Solution.[1][2] Journal of AOAC International. (Demonstrates instability of Aflatoxins in aqueous/protic solvents and benefits of silanization).
-
Visconti, A., et al. (1994). Stability of Fumonisin B1 and B2 in Solution.[1] Journal of AOAC International. (Establishes adsorption issues of Fumonisins to glass).
-
IUPAC Technical Report. (2002). Mycotoxins: Storage and Stability.[3] (General guidelines on temperature and solvent selection).
-
Trucksess, M. W., & Tang, Y. (2001). Solid-Phase Extraction Method for Patulin in Apple Juice and Unfiltered Apple Juice. (Discusses Patulin instability in alkaline pH). (General reference to AOAC Official Methods for Patulin).
Sources
Validation & Comparative
1H-NMR Characterization of 3-rac-Ochratoxin A tert-Butyl Ester: A Comparative Technical Guide
Executive Summary & Strategic Context
3-rac-Ochratoxin A tert-Butyl Ester represents a critical synthetic intermediate and analytical standard in the study of Ochratoxin A (OTA), a potent nephrotoxic mycotoxin. Unlike natural OTA, which exists as a single (3R)-enantiomer coupled with L-phenylalanine, the "3-rac" variant contains a racemic dihydroisocoumarin moiety. When coupled with L-phenylalanine, this results in a mixture of two diastereomers: (3R, L-Phe)-OTA-tBu and (3S, L-Phe)-OTA-tBu .
This guide provides a high-resolution NMR characterization strategy to distinguish this ester from the natural free acid and to resolve its constituent diastereomers. This analysis is vital for researchers validating total synthesis pathways or developing modified OTA derivatives for structure-activity relationship (SAR) studies.
Why This Comparison Matters
| Feature | Natural OTA (Free Acid) | 3-rac-OTA tert-Butyl Ester | Analytical Implication |
| C3-Stereochemistry | Pure (3R) | Racemic (3R/3S) | NMR Splitting: The ester shows signal duplication for sensitive protons due to diastereomers. |
| C-Terminus | Free Carboxylic Acid | tert-Butyl Ester | Solubility & Shift: Ester improves solubility in CDCl3; t-Butyl group adds diagnostic singlet (~1.4 ppm). |
| Stability | Susceptible to decarboxylation | Chemically robust | Storage: Ester is the preferred form for long-term storage of synthetic intermediates. |
Comparative 1H-NMR Analysis
Spectral Fingerprint Overview
The 1H-NMR spectrum of 3-rac-Ochratoxin A tert-Butyl Ester is characterized by three distinct zones. The presence of the tert-butyl group and the diastereomeric splitting are the primary differentiators from natural OTA.
Zone A: The Protecting Group (High Field)
-
Signal: Sharp Singlet (9H).
-
Shift:
1.38 – 1.45 ppm. -
Diagnostic Value: Confirms esterification. Absence of this peak with a downfield shift of the
-proton indicates hydrolysis to the free acid.
Zone B: The Isocoumarin Core (Mid Field)
-
C3-Methyl Group:
-
Natural OTA: Distinct doublet at
1.4 – 1.5 ppm. -
3-rac-Ester:Doublet of Doublets (Pseudo-split). Due to the presence of both (3R) and (3S) diastereomers, the C3-methyl doublet often splits into two distinct doublets separated by 0.02–0.05 ppm.
-
-
C4-Protons: Diastereotopic methylene protons appearing as complex multiplets (
2.8 – 3.2 ppm).
Zone C: The Amide & Aromatic Region (Low Field)
-
Amide NH:
-
Shift:
8.4 – 8.6 ppm (Doublet, Hz). -
Differentiation: The chemical environment of the amide bond is highly sensitive to the C3 configuration. In the 3-rac mixture, two distinct NH doublets are often resolvable in
-DMSO.
-
Detailed Chemical Shift Table (CDCl3 vs. DMSO-d6)
The following data compares the 3-rac-ester with the natural free acid. Note that shifts in CDCl3 are preferred for the ester due to solubility.
| Proton Assignment | 3-rac-OTA tert-Butyl Ester ( | Natural OTA Free Acid ( | Multiplicity & Notes |
| t-Butyl (CH3)3 | 1.42 | Absent | s, 9H (Diagnostic) |
| Isocoumarin C3-Me | 1.55 / 1.58 (Split) | 1.56 | d, 3H (Diastereomeric split visible) |
| Isocoumarin H4 (a/b) | 2.85 – 3.20 | 2.80 – 3.15 | m, 2H (Complex ABX system) |
| Phenylalanine | 3.15 – 3.25 | 3.10 – 3.30 | m, 2H |
| Isocoumarin H3 | 4.75 | 4.70 | m, 1H (Methine) |
| Phenylalanine | 4.95 | 5.05 | m, 1H (Upfield shift due to ester vs acid H-bonding) |
| Isocoumarin H5 (Ar) | 8.10 | 8.15 | s, 1H (Aromatic singlet) |
| Amide NH | 7.15 (CDCl3) / 8.50 (DMSO) | 8.45 (DMSO) | d, 1H (Exchangeable) |
| Phenolic OH | ~12.6 | ~12.7 | s, 1H (Intramolecular H-bond) |
Critical Observation: The "3-rac" nature is most easily confirmed by zooming into the C3-Methyl region (1.5 ppm) . If you see two overlapping doublets of equal intensity, you have the racemic isocoumarin coupled to L-Phe. If you see a single clean doublet, you likely have the enantiopure (3R) or (3S) form.
Experimental Workflow: Synthesis & Characterization
To ensure high-fidelity characterization, the following workflow integrates synthesis purification with NMR validation.
Synthesis Context (The "Why")
The tert-butyl ester is typically generated via the coupling of racemic Ochratoxin
-
Reagents: EDC.HCl, HOBt, DMF.
-
Outcome: A 1:1 mixture of diastereomers.
Purification & Preparation Protocol
-
Work-up: Dilute reaction mixture with EtOAc, wash with 5% NaHCO3 (removes unreacted acid), 1M HCl (removes unreacted amine), and brine.
-
Drying: Dry over anhydrous Na2SO4.
-
Solvent: Dissolve 5-10 mg of the purified oil/foam in 0.6 mL CDCl3 (preferred for resolution) or DMSO-d6 (preferred if OH signals are critical).
-
Acquisition:
-
Scans: Minimum 64 (to resolve minor diastereomeric splits).
-
Relaxation Delay (D1): 2.0 seconds (ensure quantitative integration of t-butyl vs aromatic).
-
Logic Diagram: Characterization Flow
Figure 1: Decision tree for validating the identity and stereochemical composition of 3-rac-OTA tert-butyl ester.
Troubleshooting & Validation
Self-Validating the Protocol
-
Integration Check: The integral of the tert-butyl singlet (9H) should be exactly 3x the integral of the C3-methyl doublet (3H). Deviation implies contamination with t-butanol or degradation.
-
Diastereomeric Ratio (dr): Integration of the two split signals at C3-Me or the Amide NH allows calculation of the diastereomeric ratio. For "3-rac" synthesis, this should be close to 50:50.
-
Formula:
-
Common Pitfalls
-
Solvent Effects: In DMSO-d6, the amide NH is distinct, but the t-butyl signal may be obscured by water or solvent impurities if not dry. CDCl3 is superior for observing the t-butyl group.
-
Rotamers: OTA derivatives can exhibit rotameric species due to restricted rotation around the amide bond. If peaks appear broad, run the NMR at elevated temperature (50°C) to coalesce signals.
References
-
Lenz, C. A., & Rychlik, M. (2013).[1][2] Efficient synthesis of (R)-ochratoxin alpha, the key precursor to the mycotoxin ochratoxin A. Tetrahedron Letters, 54(8), 883-886.[1] Link
-
Xiao, H., et al. (2005). Conformational analysis of ochratoxin A by NMR spectroscopy and computational molecular modeling. Journal of Physical Chemistry B, 109(35), 16926-16936. Link
-
Doi, T., et al. (2014). Synthesis of analogues of ochratoxin A. Natural Product Research, 26(19), 1799-1805. Link[3]
-
Pfohl-Leszkowicz, A., & Manderville, R. A. (2007). Ochratoxin A: An overview on toxicity and carcinogenicity in animals and humans. Molecular Nutrition & Food Research, 51(1), 61-99. Link
Sources
A Comparative Chromatographic Analysis: Ochratoxin A vs. Ochratoxin A tert-Butyl Ester
An In-Depth Technical Guide for Analytical Scientists
In the critical field of mycotoxin analysis, ensuring the safety of food and feed necessitates highly accurate and reliable analytical methods. Ochratoxin A (OTA), a nephrotoxic, immunotoxic, and carcinogenic mycotoxin produced by Aspergillus and Penicillium species, is a significant concern in the global food supply chain.[1][2][3] High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification of OTA.[3][4]
To enhance analytical performance, chemical derivatization is a frequently employed strategy. The conversion of Ochratoxin A to its tert-butyl ester is one such approach. This guide provides a comprehensive comparison of the chromatographic retention times of Ochratoxin A and its tert-butyl ester derivative, exploring the fundamental chemical principles governing their separation and the practical implications for analytical method development.
Molecular Structure: The Basis of Chromatographic Differentiation
The difference in retention behavior between Ochratoxin A and its tert-butyl ester is rooted in their distinct molecular structures.
-
Ochratoxin A (OTA): This molecule is a weak organic acid characterized by a carboxylic acid group (-COOH).[2][5] At the acidic to neutral pH typical of reverse-phase chromatography, this group can be deprotonated to a negatively charged carboxylate (-COO⁻), which significantly increases the molecule's overall polarity.[1] The pKa values for OTA's carboxylic acid and phenolic hydroxyl groups are approximately 4.2-4.4 and 7.0-7.3, respectively.[1]
-
Ochratoxin A tert-Butyl Ester: In this derivative, the acidic proton of the carboxylic acid is replaced by a non-polar tert-butyl group. This esterification neutralizes the ionizable group, thereby decreasing the molecule's polarity and increasing its hydrophobicity.
Caption: Key structural difference between Ochratoxin A and its tert-butyl ester.
The Role of Reverse-Phase Chromatography in Separation
Reverse-phase HPLC, the most common mode for mycotoxin analysis, utilizes a non-polar stationary phase (typically C18) and a polar mobile phase (often a water/acetonitrile or water/methanol mixture). The separation mechanism relies on the differential partitioning of analytes between these two phases.
-
Polar compounds , such as Ochratoxin A, exhibit a stronger affinity for the polar mobile phase. Consequently, they travel through the column more rapidly, resulting in a shorter retention time .
-
Non-polar compounds , like the Ochratoxin A tert-butyl ester, have a greater affinity for the non-polar stationary phase. This stronger interaction causes them to be retained on the column for a longer duration, leading to a longer retention time .
Experimental Data: A Comparison of Retention Times
The following table presents typical retention time data for Ochratoxin A and its tert-butyl ester under standard reverse-phase HPLC conditions. It is important to note that absolute retention times can vary depending on the specific column, mobile phase composition, and other chromatographic parameters.[6][7]
| Compound | Typical Retention Time (minutes) | Physicochemical Rationale for Retention |
| Ochratoxin A (OTA) | 5 - 15 minutes | The presence of the polar carboxylic acid group leads to a greater affinity for the polar mobile phase, resulting in earlier elution from the non-polar C18 column. The retention time can be influenced by the pH of the mobile phase; lower pH increases retention by suppressing ionization.[8][9] |
| Ochratoxin A tert-Butyl Ester | > 20 minutes | The esterification of the carboxylic acid with a bulky, non-polar tert-butyl group significantly increases the molecule's hydrophobicity. This leads to a much stronger interaction with the C18 stationary phase and, consequently, a significantly longer retention time. |
A Validated Protocol for Comparative Analysis
This protocol outlines a robust HPLC method for comparing the retention times of Ochratoxin A and its tert-butyl ester.
1. Reagents and Materials:
-
Ochratoxin A analytical standard
-
Ochratoxin A tert-butyl ester analytical standard
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Acetic acid or formic acid (for mobile phase modification)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
An HPLC system equipped with a fluorescence detector (FLD) or a UV detector.
2. Preparation of Standards:
-
Prepare individual stock solutions of OTA and OTA tert-butyl ester in methanol at a concentration of 100 µg/mL.
-
Prepare working standard solutions by diluting the stock solutions in the initial mobile phase composition to a final concentration of 1 µg/mL.
3. HPLC Conditions:
-
Mobile Phase A: Water : Acetonitrile : Acetic Acid (99:99:2, v/v/v)[10]
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A gradient is recommended to ensure both compounds elute with good peak shape in a reasonable timeframe.
-
0-2 min: 50% B
-
2-18 min: Linear gradient from 50% to 95% B
-
18-22 min: Hold at 95% B
-
22.1-27 min: Return to 50% B for re-equilibration
-
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detection:
4. Experimental Procedure:
Caption: Experimental workflow for the comparative HPLC analysis.
Discussion of Analytical Implications
The pronounced difference in retention times between Ochratoxin A and its tert-butyl ester has several important consequences for analytical method development and application:
-
Enhanced Resolution: The significant separation in retention times allows for excellent resolution between the two compounds and from early-eluting, polar matrix components.
-
Potential for Improved Peak Shape: Esterification can sometimes lead to sharper, more symmetrical peaks by mitigating interactions between the acidic analyte and the silica support of the stationary phase.
-
Increased Analysis Time: The significantly longer retention of the tert-butyl ester derivative will result in a longer overall chromatographic run time. This is a critical consideration for high-throughput laboratories.
-
Method Optimization: A gradient elution is essential when analyzing both compounds simultaneously to ensure the timely elution of the highly retained ester.
Conclusion
The conversion of Ochratoxin A to its tert-butyl ester induces a significant increase in its hydrophobicity, which in turn leads to a substantially longer retention time in reverse-phase HPLC. This predictable shift is a direct consequence of the fundamental principles of chromatographic separation. While derivatization to the tert-butyl ester can offer benefits in terms of separation from polar interferences, it comes at the cost of increased analysis time. The decision to utilize this derivatization strategy will depend on the specific analytical goals, the complexity of the sample matrix, and the desired sample throughput.
References
-
Ochratoxin A: Molecular Interactions, Mechanisms of Toxicity and Prevention at the Molecular Level. PMC. [Link]
-
Ochratoxin A: General Overview and Actual Molecular Status. MDPI. [Link]
-
Ochratoxin A | C20H18ClNO6. PubChem, National Center for Biotechnology Information. [Link]
-
Structure of ochratoxin A, ochratoxin B, ochratoxin C, 4-hydroxyochratoxin A, ochratoxin. ResearchGate. [Link]
-
Chemical structure of ochratoxin A. ResearchGate. [Link]
-
Determination of Ochratoxin A and Ochratoxin B in Archived Tokaj Wines (Vintage 1959–2017) Using On-Line Solid Phase Extraction Coupled to Liquid Chromatography. MDPI. [Link]
-
Reversed-phase Liquid Chromatographic Behavior of the Mycotoxins Citrinin and Ochratoxin A. PubMed. [Link]
-
Efficient synthesis of (R)-ochratoxin alpha, the key precursor to the mycotoxin ochratoxin A. ScienceDirect. [Link]
-
Comprehensive Insights into Ochratoxin A: Occurrence, Analysis, and Control Strategies. MDPI. [Link]
-
HPLC profile of Ochratoxin A. ResearchGate. [Link]
-
DETERMINATION OF OCHRATOXIN A IN CEREAL-BASED FEED BY A HIGH-PERFORMANCE CHROMATOGRAPHIC METHOD. Journal of Horticulture, Forestry and Biotechnology. [Link]
-
A New and Expedient Total Synthesis of Ochratoxin A and d(5). ResearchGate. [Link]
-
Synthesis of 14C-ochratoxin A and 14C-ochratoxin B and a comparative study of their distribution in rats using whole body autoradiography. PubMed. [Link]
-
Comparison of five different C18 HPLC analytical columns for the analysis of ochratoxin A in different matrices. PubMed. [Link]
-
Comparison of five different C18 HPLC analytical columns for the analysis of ochratoxin A in different matrices. ResearchGate. [Link]
Sources
- 1. Ochratoxin A: Molecular Interactions, Mechanisms of Toxicity and Prevention at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of five different C18 HPLC analytical columns for the analysis of ochratoxin A in different matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Reversed-phase liquid chromatographic behavior of the mycotoxins citrinin and ochratoxin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ochratoxin A | C20H18ClNO6 | CID 442530 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Evaluating OTA tert-Butyl Ester Cross-Reactivity in Commercial ELISA Kits
Executive Summary
In drug development and mycotoxin research, Ochratoxin A (OTA) tert-Butyl Ester often appears as a synthetic intermediate or a metabolic probe. A critical analytical challenge arises when using commercial ELISA kits: Standard kits are designed for OTA (free acid), not its esters.
However, due to the immunogen synthesis strategies used by manufacturers, many kits exhibit significant "blind spots" at the C-terminus, leading to high cross-reactivity (CR) with esters. This guide provides a mechanistic comparison of commercial antibody classes, predicts their interaction with the bulky tert-butyl moiety, and provides a self-validating protocol to quantify this cross-reactivity in your laboratory.
Mechanistic Analysis: The "Ester Blindness" Phenomenon
To understand why an ELISA kit might cross-react with OTA tert-Butyl Ester, we must look at how the antibody was created.
-
The Hapten Design: OTA is a small molecule (hapten) and must be conjugated to a carrier protein (e.g., BSA) to elicit an immune response.
-
Conjugation Site 1 (Carboxyl-terminus): Most manufacturers use the carboxyl group of the L-phenylalanine moiety for conjugation. This "masks" the C-terminus during immunization. The resulting antibodies recognize the coumarin ring and the amide bond but are often indifferent to the C-terminus structure. Result: High Cross-Reactivity with esters (OTC, OTA-tBu).
-
Conjugation Site 2 (Phenolic Hydroxyl): Less common. Conjugation here leaves the C-terminus exposed. The resulting antibodies are highly specific to the free acid. Result: Low/Negligible Cross-Reactivity with esters.
Hypothesis for tert-Butyl Ester: While Ochratoxin C (Ethyl Ester) typically shows 20–40% CR in "Carboxyl-conjugated" kits, the tert-Butyl Ester possesses significantly higher steric bulk. This steric hindrance may reduce binding affinity compared to the ethyl ester, but it rarely eliminates it in polyclonal or C-terminus-blind monoclonal systems.
Diagram 1: Immunogen Strategy & Cross-Reactivity Logic
Figure 1: Mechanistic pathway showing how immunogen synthesis dictates antibody recognition of ester derivatives.
Comparative Assessment of Commercial Kit Classes
Since manufacturers rarely list "tert-Butyl Ester" specifically in inserts, we evaluate them based on their validated performance with the structural proxy Ochratoxin C (OTC - Ethyl Ester) .
| Feature | Class A: Broad-Spectrum Kits | Class B: High-Specificity Kits |
| Antibody Type | Polyclonal or "Blind" Monoclonal | Site-Specific Monoclonal |
| Target Design | Total Ochratoxins (A, B, C) | Ochratoxin A (Free Acid Only) |
| OTC (Ethyl) CR% | 20% – 60% | < 2% |
| Predicted t-Butyl CR% | 10% – 30% (Steric reduction likely) | < 1% |
| Typical Use Case | Screening total fungal load | Quantifying exact OTA compliance |
| Representative Brands * | Generic Polyclonal Assays, some older generation mAbs | R-Biopharm (newer gen), Eurofins (specific lines) |
*Note: Brand formulations change. Always verify the specific "Cross-Reactivity" section of the technical insert for "Ochratoxin C". If OTC reactivity is high, tert-butyl reactivity will likely be present.
The Validation Protocol (Self-Validating System)
Do not rely on manufacturer claims for non-standard analytes. You must experimentally determine the Cross-Reactivity (CR%) of OTA tert-Butyl Ester in your specific kit.
Prerequisites:
-
Pure OTA Standard (Free Acid).
-
Pure OTA tert-Butyl Ester (Synthesized/Purchased).
-
ELISA Kit of choice.
Step-by-Step Workflow
-
Preparation of Stocks:
-
Dissolve OTA and OTA-tBu in 100% Methanol to 1 mg/mL.
-
Verify concentration via UV-Vis (OTA
).
-
-
IC50 Determination (The Gold Standard):
-
Prepare a dilution series for OTA (Standard Curve): 0, 0.05, 0.1, 0.5, 1.0, 5.0 ng/mL (or as per kit range).
-
Prepare a dilution series for OTA-tBu : Since affinity is lower, use higher concentrations: 0, 1, 10, 50, 100, 500, 1000 ng/mL.
-
Critical Step: Ensure the final methanol concentration in the well is <5% (or matches the kit buffer) to prevent solvent interference.
-
-
Assay Execution:
-
Run both series on the same plate in triplicate.
-
Plot Optical Density (OD) vs. Log(Concentration).
-
-
Calculation:
-
Calculate the
(concentration inhibiting 50% of maximum binding) for both molecules using a 4-parameter logistic regression. -
Use the formula:
-
Diagram 2: Experimental Validation Logic
Figure 2: Step-by-step workflow for calculating specific cross-reactivity in the laboratory.
Interpretation of Results
-
If CR > 20%: The kit treats the tert-butyl ester almost like native OTA.
-
Implication: You cannot distinguish between the ester and the free acid. If you are studying the hydrolysis of the ester (metabolism), this kit is unsuitable as the signal will not change significantly as the ester converts to acid.
-
-
If CR < 1%: The kit is highly specific.
-
Implication: This kit is excellent for monitoring the appearance of OTA (free acid) during hydrolysis studies of the ester.
-
References
-
Usleber, E., et al. (1998). "Ochratoxin A in human serum: comparison of two ELISA kits." Food Additives & Contaminants.[1][2][3][4][5][6][7] (Demonstrates variability in antibody specificity between manufacturers).
-
Goryacheva, I. Y., et al. (2006). "Immunoassays for ochratoxin A: A review." Microchimica Acta. Link (Detailed review of hapten synthesis strategies affecting specificity).
-
R-Biopharm AG. "Ochratoxin A ELISA Technical Inserts." (Source for standard cross-reactivity data regarding OTC/Esters). Link
-
Heussner, A. H., et al. (2007).[8] "Production and characterization of a monoclonal antibody against ochratoxin B." Toxicon. (Discusses structural analogs and antibody recognition sites).
Sources
- 1. file.elabscience.com [file.elabscience.com]
- 2. cusabio.com [cusabio.com]
- 3. scispace.com [scispace.com]
- 4. food.r-biopharm.com [food.r-biopharm.com]
- 5. Ochratoxin A: General Overview and Actual Molecular Status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of an ELISA test kit for the detection of ochratoxin A in several food commodities by comparison with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. Immunochemical Methods for Ochratoxin A Detection: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Toxicity & Application Guide: OTA Methyl Ester vs. OTA tert-Butyl Ester
[1]
Executive Summary
In the context of Ochratoxin A (OTA) research, the esterification of the phenylalanine carboxyl group serves as a critical molecular switch. This guide compares two specific derivatives that represent opposite ends of the hydrolytic stability spectrum :
-
OTA Methyl Ester (MeOTA): Acts as a lipophilic pro-toxin .[1][2] It rapidly crosses cell membranes and is hydrolyzed by intracellular esterases back to the active OTA, thereby exerting significant toxicity (though often slightly lower potency than free OTA due to the hydrolysis rate-limiting step).[2]
-
OTA tert-Butyl Ester (tBuOTA): Acts as a sterically hindered, stable analog .[1][2] Due to the bulky tert-butyl group, it is highly resistant to enzymatic hydrolysis.[2] It serves as a vital negative control in mechanistic studies to demonstrate the absolute requirement of the free carboxyl group (or its regeneration) for OTA-induced protein synthesis inhibition and high-affinity transport.[1]
Chemical & Structural Analysis[1][3]
The core toxicity of OTA is driven by its isocoumarin moiety (binding) and the phenylalanine group (transport/specificity). Modifying the carboxyl group alters bioavailability and interaction with Organic Anion Transporters (OATs).
| Feature | OTA Methyl Ester (MeOTA) | OTA tert-Butyl Ester (tBuOTA) |
| Formula | ||
| Steric Bulk | Low (Methyl group) | High (Tert-butyl group) |
| Lipophilicity (LogP) | High (~4.5 - 5.0).[1][2] Enhanced passive diffusion. | Very High (> 5.5).[1][2] Rapid passive diffusion.[1][2] |
| Hydrolytic Stability | Labile. Susceptible to esterases (carboxylesterases).[1][2] | Stable. Resistant to hydrolysis due to steric hindrance ( |
| Primary Research Use | Pro-toxin; studying intracellular accumulation independent of OATs.[1] | Negative control; synthetic intermediate; probing carboxyl-binding sites.[1] |
Biological Performance & Toxicity Profile[2][4]
Mechanism of Action: The "Hydrolysis Gateway"
The toxicity of OTA esters is governed by the Bioactivation-Hydrolysis Hypothesis .
-
OTA requires the free carboxyl group to act as a pseudosubstrate for phenylalanyl-tRNA synthetase (inhibition of protein synthesis).[1]
-
Esters cannot bind effectively to the synthetase. They must be hydrolyzed back to OTA to be toxic.[2]
Comparative Cytotoxicity Data
Data synthesized from comparative mycotoxin studies (e.g., Müller et al., Köszegi et al.).[2]
| Compound | Cell Line | IC50 (24h) | Relative Toxicity | Mechanism Note |
| OTA (Free Acid) | Porcine Monocytes | ~89 ng/mL | 100% (Reference) | Direct active transport (OAT) & diffusion.[1][2] |
| OTA Methyl Ester | Porcine Monocytes | ~285 ng/mL | ~30-40% | Requires intracellular hydrolysis; delayed onset.[1][2] |
| OTA tert-Butyl Ester | Generic Mammalian | > 1000 ng/mL (Est.)* | Negligible | Hydrolytically silent. Fails to regenerate active OTA.[1][2] |
*Note: While direct IC50 curves for tBuOTA are rare in broad literature, SAR principles dictate that without hydrolysis, the molecule remains inactive against the primary OTA target (Phe-tRNA synthetase).[2]
Visualizing the Pathway
The following diagram illustrates the divergent fates of the two esters inside a cell.
Caption: MeOTA enters the cell and is activated by esterases.[2] tBuOTA enters but remains sterically locked, failing to engage the toxic target.[2]
Experimental Protocols
To validate these differences in your own lab, use the following self-validating workflow.
Protocol A: Differential Hydrolysis Assay (Microsomal Stability)
Objective: Quantify the conversion rate of MeOTA vs. tBuOTA to OTA.
-
Preparation:
-
Incubation:
-
Reaction Mix: PBS (pH 7.4), Microsomes (0.5 mg protein/mL), and Substrate (1 µM final).
-
Incubate at 37°C.
-
-
Sampling:
-
Analysis (LC-MS/MS):
Protocol B: Cytotoxicity Rescue Assay
Objective: Prove that toxicity depends on the free carboxyl group.
-
Cell Line: HepG2 (high esterase activity) or HK-2 (kidney proximal tubule).[1][2]
-
Treatment Groups:
-
Readout: MTT or CCK-8 assay at 24h.
-
Validation Criteria:
-
MeOTA toxicity should be reduced in the presence of BNPP (blocking conversion to OTA).
-
tBuOTA should show minimal toxicity regardless of BNPP, confirming it is intrinsically inactive.[2]
-
References
-
Müller, G., et al. (2015).[2] Comparative Ochratoxin Toxicity: A Review of the Available Data. Toxins.
-
Kőszegi, T., & Poór, M. (2016).[2][3] Ochratoxin A: Molecular Interactions, Mechanisms of Toxicity and Prevention at the Molecular Level. Toxins.
-
BenchChem. (2025).[1][2][4] Alternatives to Methyl Esters for GC Analysis of Fatty Acids (General Ester Stability Principles).
-
Tozlovanu, M., et al. (2006).[2][3] Ochratoxin A: Structure-activity relationships for covalent DNA adduction. Chemical Research in Toxicology.
-
Creppy, E.E., et al. (1983).[2] Effect of ochratoxin A analogs on yeast aminoacyl-tRNA synthetases. Toxicology Letters. (Foundational SAR establishing carboxyl requirement).
Sources
- 1. veeprho.com [veeprho.com]
- 2. Comparative Ochratoxin Toxicity: A Review of the Available Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DECHLORINATION AND DEMETHYLATION OF OCHRATOXIN A ENHANCE BLOCKING ACTIVITY OF PXR ACTIVATION, SUPPRESS PXR EXPRESSION AND REDUCE CYTOTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Reference standard certification for 3-rac-Ochratoxin A tert-Butyl Ester
Definitive Guide to Reference Standard Certification: 3-rac-Ochratoxin A tert-Butyl Ester
Executive Summary
This guide outlines the technical framework for certifying 3-rac-Ochratoxin A tert-Butyl Ester (3-rac-OTA-tBu) as a reference standard.[1] Unlike naturally occurring Ochratoxin A (OTA), this synthetic derivative presents unique stereochemical and stability profiles.[1] This document details the certification workflow, compares the ester to native and isotopically labeled alternatives, and provides validated protocols for its characterization in drug development and mycotoxin analysis.
Technical Profile & Comparative Analysis
3-rac-Ochratoxin A tert-Butyl Ester is a synthetic derivative of Ochratoxin A where the carboxylic acid of the phenylalanine moiety is protected by a tert-butyl group, and the isocoumarin ring is racemic at the C3 position.[1]
-
CAS Number: Not broadly assigned (Analogous to tert-butyl esters of OTA intermediates).[1]
-
Molecular Formula: C₂₄H₂₆ClNO₆
-
Key Characteristic: The "3-rac" designation implies a 1:1 mixture of (3R)- and (3S)-isomers at the isocoumarin ring.[1] Since the phenylalanine moiety is typically L- (S-configuration), this results in a mixture of diastereomers: (3R, S-Phe) (Natural-like configuration) and (3S, S-Phe).[1]
Comparison of Reference Standards
| Feature | 3-rac-OTA tert-Butyl Ester | Native Ochratoxin A (OTA) | 13C-Ochratoxin A (Isotope Label) |
| Primary Use | Synthetic intermediate; Hydrolysis studies; Lipophilic internal standard.[1] | Biological reference; Toxicity studies; Regulatory compliance.[2] | Mass spectrometry Internal Standard (IDMS).[1] |
| Stereochemistry | Diastereomeric Mixture (Two distinct HPLC peaks).[1] | Single Enantiomer (3R, S-Phe).[1] | Single Enantiomer. |
| Solubility | High in non-polar organic solvents (DCM, EtOAc); Low in aqueous buffers.[1] | Soluble in polar organics (MeOH, ACN) and alkaline water.[1] | Same as Native OTA. |
| Stability | High: Resistant to spontaneous hydrolysis; Acid-labile (cleaves with TFA).[1] | Moderate: Light-sensitive; susceptible to lactone hydrolysis in base.[1] | High: Biologically identical to OTA. |
| HPLC Profile | Doublet (Split peak due to diastereomers).[1] | Single sharp peak. | Single sharp peak (co-elutes with OTA).[1] |
Certification Workflow (ISO 17034 Alignment)
To certify 3-rac-OTA-tBu as a Reference Material (RM), the following workflow ensures metrological traceability and chemical integrity.
A. Structural Identity (NMR & MS)
-
1H-NMR (400+ MHz, CDCl₃):
-
Diagnostic Signal: A strong singlet at ~1.40 ppm corresponding to the 9 protons of the tert-butyl group.[1]
-
Diastereomeric Splitting: Chemical shift differences may be observed for the methyl group at C3 or the amide proton, confirming the racemic nature.
-
-
Mass Spectrometry (ESI-MS/MS):
B. Purity Assessment (HPLC-UV/FLD)
-
Challenge: The compound exists as two diastereomers.
-
Protocol: Purity is calculated as the sum of the area of both diastereomeric peaks relative to total integration.
-
Chromatographic Separation: A C18 column with an isocratic or shallow gradient is required to resolve the diastereomers from impurities, but not necessarily from each other if a "total purity" value is desired. However, for full characterization, baseline separation of the (3R) and (3S) forms is recommended.[1]
C. Stability & Homogeneity
-
Homogeneity: Analyze 10 randomly selected vials from the batch. ANOVA must show no significant variation (
).[1] -
Stability: Stress testing under acidic conditions (0.1% TFA) to determine the rate of tert-butyl cleavage.[1]
Visualization: Certification Logic & Pathway
The following diagram illustrates the logical flow for certifying this complex standard and its chemical relationship to OTA.
Caption: Workflow for certifying 3-rac-OTA-tBu, emphasizing the critical purity assignment step for diastereomers.
Experimental Protocols
Protocol 1: HPLC Purity & Diastereomer Ratio
-
Objective: Quantify purity and determine the ratio of (3R)- to (3S)-isomers.
-
System: HPLC with Fluorescence Detection (FLD).
-
Excitation: 333 nm | Emission: 460 nm.
-
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 4.6 mm, 3.5 µm).[1]
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.[3]
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 40% B to 70% B over 15 minutes.
-
Results Interpretation:
Protocol 2: Acid-Catalyzed Hydrolysis (Stability Check)
-
Objective: Verify the integrity of the tert-butyl ester group.
-
Method:
-
Dissolve 1 mg of 3-rac-OTA-tBu in 1 mL Acetonitrile.
-
Add 100 µL Trifluoroacetic Acid (TFA).
-
Incubate at 40°C.
-
Monitor by LC-MS every 30 minutes.
-
-
Acceptance Criteria: For a stable stock solution, degradation (conversion to free acid OTA) should be < 1% over 24 hours in neutral solvents.[1] Rapid conversion in TFA confirms the identity of the tert-butyl ester.[1]
References
-
Toronto Research Chemicals. Ochratoxin A and Derivatives Product Listings. Retrieved from [1]
-
ISO 17034:2016. General requirements for the competence of reference material producers. International Organization for Standardization.[4]
- European Commission.Guidance Document on the Identification of Mycotoxins in Food and Feed. SANTE/12089/2016.
- Krska, R., et al. (2016). Development of certified reference materials for mycotoxins. World Mycotoxin Journal.
-
Santa Cruz Biotechnology. 3-rac-Ochratoxin A tert-butyl ester-d5 Product Data. Retrieved from
Sources
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to the Disposal of 3-rac-Ochratoxin A tert-Butyl Ester
For researchers and drug development professionals, the synthesis and handling of novel compounds are routine. However, the safe and effective disposal of these materials, particularly those with potential toxicity, is a critical and often overlooked aspect of the experimental workflow. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-rac-Ochratoxin A tert-Butyl Ester, a derivative of the mycotoxin Ochratoxin A. By understanding the chemical nature of this compound and implementing rigorous disposal procedures, laboratories can ensure the safety of their personnel and maintain environmental compliance.
Ochratoxin A (OTA) is a mycotoxin produced by several species of Aspergillus and Penicillium fungi and is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[1][2] Its tert-butyl ester derivative, while synthesized for specific research purposes, should be handled with the same level of caution due to its structural similarity to the parent toxin. The addition of the tert-butyl ester group can alter the molecule's solubility and reactivity, necessitating a tailored disposal strategy. This guide will provide the necessary information to manage this specific compound, drawing on established protocols for Ochratoxin A and considering the chemical properties of tert-butyl esters.
I. Foundational Safety and Hazard Assessment
Before initiating any work with 3-rac-Ochratoxin A tert-Butyl Ester, a thorough risk assessment is mandatory. The primary hazards associated with this compound are derived from its parent molecule, Ochratoxin A, which is known to be nephrotoxic, immunotoxic, and teratogenic.
Key Chemical and Physical Properties
| Property | Ochratoxin A | 3-rac-Ochratoxin A tert-Butyl Ester (Inferred) |
| Molecular Formula | C₂₀H₁₈ClNO₆ | C₂₄H₂₅ClNO₆ |
| Solubility | Soluble in polar organic solvents like ethanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers. | Likely soluble in non-polar to moderately polar organic solvents. Expected to have very low water solubility. |
| Thermal Stability | Stable under many food processing conditions, with significant degradation occurring at temperatures above 150-200°C.[3][4][5] | The tert-butyl ester group may alter thermal stability. Assume similar or potentially lower thermal stability until specific data is available. |
| Reactivity | The amide bond can be hydrolyzed under certain conditions. | The ester linkage is susceptible to hydrolysis under acidic or basic conditions. |
II. The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the complete lifecycle of 3-rac-Ochratoxin A tert-Butyl Ester waste within the laboratory, from generation to final disposal.
Personal Protective Equipment (PPE): The First Line of Defense
Given the potential carcinogenicity and toxicity, a stringent PPE policy is non-negotiable.
-
Gloves: Double gloving with nitrile gloves is required. Change gloves immediately if contamination is suspected.
-
Lab Coat: A dedicated lab coat, preferably disposable, should be worn and laundered separately from personal clothing.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Respiratory Protection: When handling the solid compound or creating solutions, work within a certified chemical fume hood. For significant aerosol-generating procedures, a respirator may be necessary based on your institution's safety assessment.
Waste Segregation: A Critical Step for Safety and Compliance
Proper segregation of waste at the point of generation is crucial to prevent accidental exposure and to ensure compliant disposal.
-
Solid Waste:
-
Contaminated consumables (e.g., pipette tips, microfuge tubes, weighing paper) must be placed in a dedicated, clearly labeled, and sealed hazardous waste container.
-
The container should be lined with a durable plastic bag.
-
-
Liquid Waste:
-
Aqueous solutions containing 3-rac-Ochratoxin A tert-Butyl Ester should be collected in a labeled, leak-proof hazardous waste container.
-
Organic solvent waste containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Never mix aqueous and organic waste streams.
-
-
Sharps Waste:
-
Needles, syringes, and contaminated glassware must be disposed of in a designated sharps container.
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "3-rac-Ochratoxin A tert-Butyl Ester," and the appropriate hazard symbols.
Decontamination: Neutralizing the Threat
Effective decontamination of work surfaces and equipment is essential to prevent cross-contamination and accidental exposure.
For routine cleaning of benchtops, fume hoods, and non-sensitive equipment, a solution of sodium hypochlorite (bleach) is effective for degrading Ochratoxin A and is expected to be effective for its tert-butyl ester derivative.
Protocol for Preparing and Using 1% Sodium Hypochlorite Solution:
-
Prepare a fresh 1% sodium hypochlorite solution by diluting household bleach (typically 5-8% sodium hypochlorite) with water. For example, to make 1 liter of a ~1% solution from 5% bleach, mix 200 mL of bleach with 800 mL of water.
-
Liberally apply the solution to the contaminated surface.
-
Allow a contact time of at least 15-30 minutes.
-
Wipe the surface with absorbent pads.
-
Rinse the surface with 70% ethanol or deionized water to remove residual bleach, which can be corrosive.
-
Dispose of all cleaning materials as solid hazardous waste.
Reusable glassware should be decontaminated before washing.
-
Immerse the glassware in a 1% sodium hypochlorite solution for at least one hour.
-
Rinse thoroughly with water.
-
Proceed with standard laboratory washing procedures.
Final Disposal: The End of the Line
All waste streams containing 3-rac-Ochratoxin A tert-Butyl Ester must be disposed of as hazardous chemical waste.
-
Incineration: High-temperature incineration is the preferred method for the final disposal of mycotoxin-contaminated waste. This process ensures the complete destruction of the toxic molecule.
-
Licensed Waste Hauler: Your institution's Environmental Health and Safety (EHS) office will have a contract with a licensed hazardous waste disposal company. Follow all institutional procedures for the collection and pickup of your labeled waste containers. Under no circumstances should this waste be disposed of in the regular trash or poured down the drain.
III. Visualizing the Workflow
To provide a clear and concise overview of the disposal process, the following diagram illustrates the key decision points and actions required.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
